Product packaging for Indanomycin(Cat. No.:)

Indanomycin

Cat. No.: B8058501
M. Wt: 493.7 g/mol
InChI Key: BAIPOTOKPGDCHA-MWBHXQFBSA-N
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Description

Indanomycin is a structurally distinctive natural product belonging to the polyether ionophore class of antibiotics, originally isolated from Streptomyces antibioticus . It features a characteristic and rare pyrroloketoindane scaffold, which is believed to form through an enzymatic Diels-Alder cyclization . Its primary established mechanism of action is that of an ionophore, with studies demonstrating its ability to transport both mono- and divalent cations across biological membranes . This activity underpins its potent effects against Gram-positive bacteria, making it a valuable tool for microbiological research . Recent scientific investigations have continued to explore the biosynthetic pathway of this compound, leading to the discovery of new, previously undescribed derivatives (indanomycins B-E) from engineered mutant strains of the producing organism . These compounds expand the structural diversity of the family and have been shown to maintain potent antibacterial activity against Gram-positive pathogens, highlighting the importance of the indane core for biological function and its potential for the development of new anti-infective agents . Furthermore, the discovery of the first halogenated pyrroloketoindane natural products, indanopyrroles A and B, from marine Streptomyces strains, underscores the ongoing research interest in this uncommon class of molecules and its potential for yielding new antibiotics with broad-spectrum activity . Beyond its antibiotic properties, this compound has been reported to exhibit hypertensive properties and has been investigated as a growth promoter in ruminants . Its bioactivity profile also includes insecticidal and antiviral activities, providing multiple avenues for research . This product is supplied with a purity of >95% (by HPLC) and is recommended for long-term storage at -20°C . It is soluble in ethanol, methanol, DMF, or DMSO, but has limited solubility in water . Intended Use: This product is supplied for chemical and biological research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43NO4 B8058501 Indanomycin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5S,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23+,24+,25+,27+,28+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIPOTOKPGDCHA-MWBHXQFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H]2[C@@H]1C=C[C@H]([C@H]2C(=O)C3=CC=CN3)/C=C/C=C(\CC)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66513-28-8
Record name (αR,2R,5S,6R)-6-[(1E,3E)-1-Ethyl-4-[(1S,3aR,4S,5S,7aS)-1-ethyl-2,3,3a,4,5,7a-hexahydro-4-(1H-pyrrol-2-ylcarbonyl)-1H-inden-5-yl]-1,3-butadien-1-yl]tetrahydro-α,5-dimethyl-2H-pyran-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66513-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indanomycin from Streptomycesantibioticus
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Foundational & Exploratory

The Discovery and Isolation of Indanomycin from Streptomyces antibioticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanomycin, a polyether ionophore antibiotic, stands as a significant discovery in the realm of natural products, exhibiting a range of biological activities including antibacterial, antiparasitic, and antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthetic origins of this compound from its producing organism, Streptomyces antibioticus NRRL 8167.[1][4] The document details the biosynthetic pathway, presents generalized experimental protocols for fermentation and isolation based on common practices for Streptomyces species, and compiles available spectroscopic data for the characterization of this unique molecule.

Discovery and Producing Organism

This compound, also known as antibiotic X-14547A, was first isolated from the fermentation broth of the soil bacterium Streptomyces antibioticus (strain NRRL 8167). Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics. The discovery of this compound added to the chemical diversity of natural products derived from this prolific genus.

Biosynthesis of this compound

This compound is a hybrid non-ribosomal peptide-polyketide natural product. Its biosynthesis is orchestrated by a large, multi-enzymatic complex encoded by an approximately 80 kb biosynthetic gene cluster. Isotopic labeling studies have elucidated the primary metabolic precursors of the this compound backbone.

The key building blocks for the biosynthesis of this compound are:

  • One unit of L-proline

  • Six units of malonyl-CoA

  • Two units of methylmalonyl-CoA

  • Two units of ethylmalonyl-CoA

These precursors are sequentially assembled by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.

Indanomycin_Biosynthesis cluster_precursors Precursor Molecules cluster_assembly Biosynthetic Machinery Proline L-Proline NRPS NRPS Proline->NRPS Malonyl Malonyl-CoA (x6) PKS PKS Malonyl->PKS Methylmalonyl Methylmalonyl-CoA (x2) Methylmalonyl->PKS Ethylmalonyl Ethylmalonyl-CoA (x2) Ethylmalonyl->PKS NRPS->PKS Initiation This compound This compound PKS->this compound Elongation & Cyclization

Figure 1: Precursor molecules for this compound biosynthesis.

Experimental Protocols

Fermentation of Streptomyces antibioticus

The production of this compound is achieved through submerged fermentation of S. antibioticus NRRL 8167. The composition of the fermentation medium is critical for obtaining good yields of the target metabolite.

Materials:

  • Streptomyces antibioticus NRRL 8167 culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (various formulations exist, often containing a complex carbon source like starch or glucose, a nitrogen source such as yeast extract or peptone, and mineral salts)

  • Shake flasks or fermenter

Protocol:

  • Inoculum Preparation: Aseptically inoculate a seed culture flask containing a suitable medium with a spore suspension or a vegetative mycelial fragment of S. antibioticus. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days until dense growth is observed.

  • Production Culture: Inoculate the production medium in a larger shake flask or a fermenter with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 28-30°C with aeration and agitation for 5-10 days. The exact duration will depend on the specific fermentation kinetics.

  • Monitoring: Monitor the fermentation for parameters such as pH, cell growth (e.g., dry cell weight), and antibiotic production (e.g., by bioassay or HPLC analysis of small samples).

Extraction and Purification of this compound

Following fermentation, the bioactive compound needs to be extracted from the culture broth and purified.

Materials:

  • Fermentation broth

  • Organic solvent (e.g., ethyl acetate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for final purification

Protocol:

  • Harvesting: Centrifuge or filter the fermentation broth to separate the mycelial biomass from the supernatant. This compound is typically found in both the mycelium and the supernatant.

  • Extraction: Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of a water-immiscible organic solvent like ethyl acetate. Repeat the extraction process to ensure complete recovery.

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Collect fractions and analyze them for the presence of this compound (e.g., by Thin Layer Chromatography and bioassay).

    • HPLC: Pool the active fractions and subject them to further purification by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (S. antibioticus NRRL 8167) Production Production Culture Inoculum->Production Harvest Harvesting (Separation of Mycelia and Supernatant) Production->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 2: Generalized experimental workflow for this compound isolation.

Data Presentation

Quantitative Data

Specific quantitative data for the fermentation yield and purification of this compound are not extensively reported in recent literature. For context, the production of other antibiotics from Streptomyces species can range from milligrams to grams per liter, depending on the strain and fermentation conditions. For example, a strain of Streptomyces griseoruber has been reported to produce actinomycin-D at a concentration of 210 mg/L under non-optimized conditions.

ParameterValueReference Compound
Fermentation YieldNot ReportedActinomycin-D (210 mg/L)
Purification FoldNot Reported-
Spectroscopic Data

The structure of this compound and its analogs has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniqueObservationReference
Mass Spectrometry
HR-ESI-MSUsed for the characterization of this compound-related antibiotics.
NMR Spectroscopy
1H NMRUsed for structural elucidation.
13C NMRUsed for structural elucidation.
2D NMR (COSY, HSQC, HMBC)Used to determine the connectivity of atoms within the molecule.
Circular Dichroism (CD) Used to determine the stereochemistry of this compound-related compounds.

Signaling Pathways

The regulation of secondary metabolism in Streptomyces is a complex process involving various signaling molecules and regulatory cascades. However, specific signaling pathways that govern the biosynthesis of this compound in S. antibioticus have not been detailed in the reviewed literature. The biosynthetic gene cluster itself likely contains regulatory genes that control the expression of the PKS and NRPS enzymes.

Conclusion

This compound remains a molecule of significant interest due to its complex structure and broad biological activity. While the foundational knowledge of its biosynthetic origins is well-established, further research into optimizing its production through fermentation technology and metabolic engineering could enhance its potential for therapeutic applications. Detailed characterization of the regulatory networks controlling its biosynthesis may also lead to strategies for overproduction and the discovery of novel analogs. This guide provides a summary of the current knowledge and a framework for future research endeavors in this area.

References

The Ionophoric Action of Indanomycin: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indanomycin, also known as X-14547A, is a carboxylic polyether ionophore antibiotic produced by Streptomyces species.[1][2] Like other members of its class, it exhibits a range of biological activities, including effects against Gram-positive bacteria, as well as antihypertensive and antitumor properties, by virtue of its ability to transport metal cations across biological membranes.[1][3] This guide provides a detailed examination of the mechanism of action of this compound as an ionophore, drawing on the established principles of polyether ionophore function and the available data for this specific molecule.

Core Mechanism of Action: A Carrier Ionophore

This compound functions as a "carrier" ionophore, meaning it binds to a specific ion, encapsulates it within its three-dimensional structure, and diffuses across the lipid bilayer to release the ion on the other side.[4] This is in contrast to "channel-forming" ionophores which create a hydrophilic pore through the membrane.

The structure of this compound is key to its function. It possesses a lipophilic exterior, allowing it to readily partition into the hydrophobic core of the cell membrane. Internally, a collection of oxygen atoms forms a polar cavity that can coordinate with cations. A crucial feature of this compound is its terminal carboxylic acid group, which plays a central role in the ion transport process.

The transport mechanism for carboxylic ionophores like this compound can proceed via two primary pathways:

  • Electroneutral Exchange (Cation/H+ Antiport): This is the predominant mechanism for carboxylic ionophores. The deprotonated carboxylate group of this compound binds a cation (M+). The resulting neutral complex diffuses across the membrane. On the other side, in a more acidic environment (higher H+ concentration), the cation is released in exchange for a proton, regenerating the protonated, neutral form of the ionophore, which can then diffuse back. This process leads to the dissipation of both the cation and proton gradients across the membrane.

  • Electrogenic Transport: Less commonly, the neutral, protonated form of the ionophore can bind a cation, forming a positively charged complex. The movement of this charged complex across the membrane is driven by the membrane potential.

Ion Selectivity and Transport Properties

While detailed quantitative data on the ion binding affinities and transport rates for this compound are not extensively reported in publicly accessible literature, early studies provide valuable qualitative insights.

This compound is capable of complexing with and transporting both monovalent and divalent cations. Studies on its effects on isolated mitochondria have shown that it is primarily a K+ carrier, with its activity in this regard being comparable to that of another well-known polyether ionophore, Lasalocid A. This suggests a preference for potassium ions over other physiologically relevant cations like Na+, Ca2+, and Mg2+.

The selectivity of polyether ionophores is determined by a combination of factors, including the size of the cation, its charge density, and the conformational flexibility of the ionophore's backbone, which dictates the geometry of the binding pocket. For instance, the cavity size of valinomycin is a perfect fit for K+ but too large for the smaller Na+, contributing to its high selectivity. It is likely that similar structural constraints govern the K+ preference of this compound.

Quantitative Data Summary
CationBinding Affinity (Kd) (µM)Transport Rate (ions/molecule/sec)Stoichiometry (this compound:Ion)
K+Value to be determinedValue to be determinedValue to be determined
Na+Value to be determinedValue to be determinedValue to be determined
Ca2+Value to be determinedValue to be determinedValue to be determined
Mg2+Value to be determinedValue to be determinedValue to be determined

Signaling Pathways and Physiological Consequences

The primary "signaling" event initiated by this compound is the disruption of transmembrane ion gradients. This dissipation of the electrochemical potential across cellular membranes, particularly the mitochondrial inner membrane, has profound physiological consequences.

The mitochondrial membrane potential is crucial for ATP synthesis via oxidative phosphorylation. By transporting K+ into the mitochondrial matrix, this compound can cause depolarization of the mitochondrial membrane. This uncoupling of the proton gradient from ATP synthase activity can lead to a decrease in cellular ATP levels and, in some cases, trigger downstream events such as the opening of the mitochondrial permeability transition pore and the initiation of apoptosis.

Indanomycin_Signaling_Pathway cluster_membrane Cellular Membrane cluster_mitochondrion Mitochondrion Indanomycin_out This compound (Extracellular) Indanomycin_mem This compound (in Membrane) Indanomycin_out->Indanomycin_mem Partitioning Indanomycin_in This compound (Intracellular) Indanomycin_mem->Indanomycin_in Diffusion Mito_mem_pot Mitochondrial Membrane Potential Indanomycin_in->Mito_mem_pot Disruption of Ion Gradient K_out K+ (High) K_in K+ (Low) K_out->K_in Transport via This compound ATP_prod ATP Production Mito_mem_pot->ATP_prod Inhibition Apoptosis Apoptosis ATP_prod->Apoptosis Leads to Fluorescence_Spectroscopy_Workflow Start Prepare this compound & Cation Solutions Titration Perform Fluorescence Titration Start->Titration 1 Data_Acq Record Emission Spectra Titration->Data_Acq 2. Incremental Cation Addition Data_Acq->Titration Analysis Plot ΔFluorescence vs. [Cation] Data_Acq->Analysis 3 Result Calculate Binding Affinity (Kd) Analysis->Result 4. Fit Data ITC_Workflow Prep Prepare & Degas This compound & Cation in Matched Buffer Load Load Samples into Calorimeter Cell & Syringe Prep->Load Run Perform Automated Titration Load->Run Detect Measure Heat Change per Injection Run->Detect Analyze Integrate Peaks & Plot vs. Molar Ratio Detect->Analyze Thermodynamics Determine Ka, n, ΔH, ΔS Analyze->Thermodynamics

References

Streptomyces antibioticus NRRL 8167 Indanomycin production

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Production of Indanomycin by Streptomyces antibioticus NRRL 8167

Introduction

This compound is a polyketide natural product belonging to the pyrroloketoindane family of antibiotics. Produced by the soil bacterium Streptomyces antibioticus NRRL 8167, this metabolite and its analogues function as ionophores and exhibit a range of promising biological activities, including antibacterial, antiparasitic, insecticidal, and antiviral properties.[1][2] The unique chemical architecture of this compound, characterized by a central indane ring system and a tetrahydropyran moiety, makes it a subject of significant interest for biochemical and pharmaceutical research.[2]

This technical guide provides a comprehensive overview of the biosynthesis, genetic architecture, and production of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing the current state of knowledge to facilitate further investigation and exploitation of this potent bioactive compound.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a modular hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) system.[2] Isotopic labeling studies have revealed the primary metabolic precursors required for the assembly of the this compound backbone.[3]

Table 1: Metabolic Precursors for this compound Biosynthesis

PrecursorMolar Equivalents
L-Proline1
Malonyl-CoA6
Methylmalonyl-CoA2
Ethylmalonyl-CoA2

The biosynthetic pathway commences with the NRPS-mediated activation of L-proline to form a pyrrole moiety. This starter unit is then passed to the PKS assembly line, where it is sequentially extended by the incorporation of ten extender units derived from malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. The process involves a series of condensation, ketoreduction, and dehydration reactions catalyzed by the various domains within the PKS modules. A key feature of the this compound pathway is the formation of the characteristic indane ring, which is proposed to occur via an intramolecular Diels-Alder cycloaddition reaction.

Indanomycin_Biosynthesis cluster_precursors Extender Units Proline L-Proline NRPS NRPS Module (Pyrrole formation) Proline->NRPS Pyrrole Pyrrole Starter Unit NRPS->Pyrrole PKS 10 PKS Modules (Chain Elongation) Pyrrole->PKS Linear Linear Polyketide Intermediate PKS->Linear Cyclase Terminal Cyclase Domain (Intramolecular Cyclization) Linear->Cyclase This compound This compound Cyclase->this compound Malonyl Malonyl-CoA (x6) Methylmalonyl Methylmalonyl-CoA (x2) Ethylmalonyl Ethylmalonyl-CoA (x2)

Figure 1. Proposed biosynthetic pathway of this compound.

Genetic Architecture and Regulation

The genetic blueprint for this compound biosynthesis is located on an ~80 kb contiguous DNA region known as a biosynthetic gene cluster (BGC) in S. antibioticus NRRL 8167. This cluster contains all the necessary genes for producing the final molecule, including structural, regulatory, and resistance genes.

Core Biosynthetic Genes

The core of the BGC is composed of five large genes encoding the subunits of the Type I modular polyketide synthase. In addition to the PKS genes, the cluster contains 18 other open reading frames (ORFs) predicted to be involved in precursor supply, tailoring reactions, and regulation. A notable feature of the this compound PKS is the absence of a typical thioesterase (TE) domain in the final module, which is usually responsible for releasing the completed polyketide chain. Instead, it possesses an unusual terminal cyclase domain thought to be critical for the final cyclization steps.

Regulatory Framework

The production of antibiotics in Streptomyces is tightly controlled by a complex hierarchy of regulatory genes. While the specific regulators of the this compound BGC have not been experimentally verified, the general regulatory cascade in Streptomyces provides a model. This network typically includes:

  • Global Regulators: These respond to broad physiological signals like nutrient limitation and control multiple secondary metabolite pathways.

  • Pathway-Specific Regulators (CSRs): Genes located within the BGC, such as those from the Streptomyces Antibiotic Regulatory Protein (SARP) family, that directly activate the transcription of the biosynthetic genes in that specific cluster.

Streptomyces_Regulation Signals Nutritional/Environmental Signals (e.g., Phosphate starvation) Global Global Regulatory Proteins Signals->Global activate/repress CSR Pathway-Specific Regulator (CSR) (e.g., SARP family) Global->CSR activate BGC This compound Biosynthetic Gene Cluster (BGC) CSR->BGC bind promoter Production This compound Production BGC->Production transcription/ translation

Figure 2. General regulatory cascade for antibiotic production in Streptomyces.

Experimental Protocols

Fermentation for this compound Production

While a specific, optimized medium for S. antibioticus NRRL 8167 has not been published, the following protocol is based on standard and effective methods for secondary metabolite production in Streptomyces species.

a) Media Preparation:

  • Seed Medium (TSB): Tryptic Soy Broth (30 g/L).

  • Production Medium (Modified ISP2-based):

    • Soluble Starch: 20 g/L

    • Soybean Meal: 20 g/L

    • Glucose: 10 g/L

    • NaCl: 1.0 g/L

    • K₂HPO₄: 0.5 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • CaCO₃: 2.0 g/L (acts as a pH buffer)

    • Trace Elements Solution: 1 mL/L

    • Adjust initial pH to 7.0 before autoclaving.

b) Inoculum Development:

  • Inoculate 50 mL of TSB in a 250 mL baffled flask with a loopful of spores or mycelial fragments of S. antibioticus NRRL 8167 from a fresh agar plate.

  • Incubate at 28-30°C with shaking at 200-220 rpm for 48 hours.

c) Production Stage:

  • Transfer the seed culture (5% v/v inoculum) into 250 mL baffled flasks containing 50 mL of the production medium.

  • Incubate flasks at 28-30°C with shaking at 200-220 rpm.

  • Monitor production over time by taking samples periodically (e.g., every 24 hours) from day 4 to day 10.

Table 2: Representative Fermentation Parameters for Streptomyces sp.

ParameterOptimized RangeReference
Temperature28 - 32°C
Initial pH6.5 - 7.2
Agitation Speed180 - 220 rpm
Fermentation Time4 - 10 days
Inoculum Size5% (v/v)
Extraction and Purification of this compound

This protocol outlines a standard procedure for isolating lipophilic metabolites like this compound from fermentation broth.

a) Extraction:

  • After fermentation, centrifuge the culture broth at 10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Combine the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (1:1 v/v), in a separatory funnel.

  • Shake vigorously for 5-10 minutes and allow the layers to separate.

  • Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more to maximize recovery.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

b) Purification:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like hexane.

  • Load the dissolved crude extract onto the column.

  • Elute the column using a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, ..., 1:9, 100% ethyl acetate).

  • Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Pool the fractions containing pure this compound and evaporate the solvent. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if necessary.

Gene Deletion via Homologous Recombination

The involvement of the this compound BGC was confirmed by deletion mutagenesis. The following is a generalized workflow for gene knockout in Streptomyces via intergeneric conjugation with E. coli.

Gene_Knockout_Workflow A 1. Construct Knockout Plasmid - Amplify upstream/downstream flanks of target gene - Clone flanks into E. coli vector (e.g., pKC1139) - Insert antibiotic resistance cassette between flanks B 2. Transform E. coli Donor Strain (e.g., ET12567/pUZ8002) A->B C 3. Intergeneric Conjugation - Mix E. coli donor with S. antibioticus spores - Plate on conjugation medium (e.g., ISP4) B->C D 4. Select for Single Crossover - Overlay plate with antibiotics (e.g., Nalidixic acid + Apramycin) - Select for resistance from both plasmid and cassette C->D E 5. Select for Double Crossover - Subculture single crossovers on non-selective medium - Screen for loss of plasmid-borne resistance marker (e.g., Thiostrepton sensitivity) D->E F 6. Verify Mutant - Confirm gene deletion via PCR and sequencing E->F

Figure 3. Workflow for gene deletion in Streptomyces.

Quantitative Data and Biological Activity

While precise production titers for this compound from the wild-type S. antibioticus NRRL 8167 are not extensively reported in the literature, related compounds isolated from other Streptomyces antibioticus strains have demonstrated potent biological activity.

Table 3: Biological Activity of this compound-Related Compounds

CompoundTarget OrganismMinimal Inhibitory Concentration (MIC)Reference
16-deethylthis compoundStaphylococcus aureus4.0 - 8.0 µg/mL
iso-16-deethylthis compoundStaphylococcus aureus4.0 - 8.0 µg/mL
16-deethylthis compound methyl esterStaphylococcus aureus4.0 - 8.0 µg/mL

Conclusion and Future Directions

Streptomyces antibioticus NRRL 8167 remains a valuable source for the novel ionophore antibiotic, this compound. The elucidation of its biosynthetic gene cluster and metabolic precursors has paved the way for targeted genetic engineering and synthetic biology approaches to improve yields and generate novel analogues. Significant opportunities for future research exist in several key areas:

  • Optimization of Production: A systematic optimization of fermentation media and process parameters using statistical methods could substantially enhance production titers.

  • Regulatory Engineering: Identification and manipulation of the specific regulatory genes within the this compound BGC could be employed to "switch on" or amplify its expression.

  • Biochemical Characterization: Detailed enzymatic studies of the PKS modules and the unique terminal cyclase domain will provide deeper insights into the mechanisms of polyketide assembly and cyclization.

By leveraging the protocols and information presented in this guide, researchers are better equipped to explore the full therapeutic potential of this compound and its derivatives.

References

In-Depth Technical Guide to Indanomycin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanomycin, also known as X-14547A, is a naturally occurring ionophore antibiotic produced by Streptomyces antibioticus NRRL 8167.[1] As a member of the pyrroloketoindane class of antibiotics, it possesses a unique chemical structure featuring an indane ring system. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental methodologies for its isolation, characterization, and biological evaluation. Furthermore, it elucidates the biosynthetic pathway of this compound and presents standardized workflows for assessing its antimicrobial and ionophoric activities. This document is intended to serve as a critical resource for researchers engaged in the study and development of this compound and related compounds.

Physicochemical Properties

This compound is a solid compound with a molecular formula of C₃₁H₄₃NO₄ and a molecular weight of approximately 493.7 g/mol . It is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol, but exhibits limited solubility in water. The compound is stable for at least four years when stored at -20°C.

PropertyValueSource
Molecular Formula C₃₁H₄₃NO₄[2]
Molecular Weight 493.7 g/mol [2]
CAS Registry Number 66513-28-8[2]
Appearance Solid[2]
Solubility Soluble in DMF, DMSO, ethanol, methanol; Limited water solubility
Stability ≥ 4 years at -20°C
Synonyms X-14547A

Note: Experimental data for melting point and specific spectral data (NMR, IR, MS) were not available in the public domain at the time of this guide's compilation. Researchers are advised to consult primary literature such as Westley J. W. et al., J. Am. Chem. Soc. 1978, 100, 6784 and Liu C. M. et al., J. Antibiot. 1979, 32, 95 for detailed characterization data.

Biological Activity

This compound exhibits bactericidal activity, primarily against Gram-positive bacteria. Its mechanism of action is attributed to its function as an ionophore, a class of molecules that can transport ions across lipid membranes, thereby disrupting cellular ion homeostasis. While its specific effects on cellular signaling pathways are not extensively detailed in publicly available literature, its ionophoric nature is a key aspect of its biological function.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces antibioticus

The following is a generalized protocol for the isolation and purification of polyketide antibiotics from Streptomyces cultures, which can be adapted for this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Inoculate S. antibioticus in a suitable broth medium Incubation Incubate for several days to allow for secondary metabolite production Fermentation->Incubation Harvest Harvest culture broth Incubation->Harvest Centrifugation Separate mycelium from supernatant by centrifugation Harvest->Centrifugation SolventExtraction Extract supernatant with an organic solvent (e.g., ethyl acetate) Centrifugation->SolventExtraction Concentration Concentrate the organic extract in vacuo SolventExtraction->Concentration Chromatography Subject the crude extract to column chromatography (e.g., silica gel) Concentration->Chromatography Fractionation Elute with a solvent gradient to separate compounds Chromatography->Fractionation ActivityTesting Test fractions for antibacterial activity Fractionation->ActivityTesting Purification Pool active fractions and purify further (e.g., HPLC) ActivityTesting->Purification Analysis Characterize the purified compound (NMR, MS, IR, etc.) Purification->Analysis

Fig. 1: Workflow for this compound Isolation and Purification.
Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or disk diffusion assays.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Preparethis compound Prepare serial dilutions of this compound in a 96-well plate Inoculate Inoculate each well with the bacterial suspension Preparethis compound->Inoculate PrepareInoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) PrepareInoculum->Inoculate Incubate Incubate the plate at the optimal temperature for the bacterium Inoculate->Incubate ObserveGrowth Visually inspect for bacterial growth (turbidity) Incubate->ObserveGrowth DetermineMIC The MIC is the lowest concentration with no visible growth ObserveGrowth->DetermineMIC

Fig. 2: Workflow for MIC Determination by Broth Microdilution.

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

G cluster_plate_prep Plate Preparation cluster_disk_application Disk Application cluster_incubation_measurement Incubation & Measurement PreparePlate Prepare an agar plate (e.g., Mueller-Hinton) InoculatePlate Evenly inoculate the plate with a standardized bacterial suspension PreparePlate->InoculatePlate PlaceDisk Place the disk on the inoculated agar surface InoculatePlate->PlaceDisk ImpregnateDisk Impregnate a sterile paper disk with a known concentration of this compound ImpregnateDisk->PlaceDisk IncubatePlate Incubate the plate under appropriate conditions PlaceDisk->IncubatePlate MeasureZone Measure the diameter of the zone of inhibition IncubatePlate->MeasureZone G cluster_liposome_prep Liposome Preparation cluster_assay Assay cluster_analysis Analysis PrepareLiposomes Prepare liposomes containing an ion-sensitive fluorescent dye RemoveExternalDye Remove external dye by size exclusion chromatography PrepareLiposomes->RemoveExternalDye Addthis compound Add this compound to the liposome suspension RemoveExternalDye->Addthis compound AddCations Add a known concentration of the cation to be tested Addthis compound->AddCations MonitorFluorescence Monitor the change in fluorescence over time AddCations->MonitorFluorescence CalculateTransportRate Calculate the rate of ion transport from the fluorescence change MonitorFluorescence->CalculateTransportRate G cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Modification PropionylCoA Propionyl-CoA LoadingModule Loading Module PropionylCoA->LoadingModule MalonylCoA Malonyl-CoA ExtensionModules Multiple Extension Modules MalonylCoA->ExtensionModules MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->ExtensionModules LoadingModule->ExtensionModules Chain Initiation ExtensionModules->ExtensionModules TerminationModule Termination Module ExtensionModules->TerminationModule Cyclization Cyclization TerminationModule->Cyclization Release of Polyketide Chain TailoringEnzymes Tailoring Enzymes (e.g., oxidation, reduction) Cyclization->TailoringEnzymes This compound This compound TailoringEnzymes->this compound

References

Indanomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 66513-28-8

Molecular Formula: C₃₁H₄₃NO₄

Molecular Weight: 493.68 g/mol

Summary

Indanomycin, also known as X-14547A, is a carboxylic acid ionophore antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] As an ionophore, it can form lipid-soluble complexes with metal cations, facilitating their transport across biological membranes. This activity is the basis for its biological effects, which include antibacterial properties, particularly against Gram-positive bacteria.[2] This document provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and the methodologies for its study.

Physicochemical Properties

PropertyValueReference
CAS Number 66513-28-8
Molecular Formula C₃₁H₄₃NO₄
Molecular Weight 493.68 g/mol
Appearance Not specified in literature
Solubility Not specified in literature
Melting Point Not specified in literature

Biological Activity

Antibacterial Activity

This compound exhibits activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) of this compound-related antibiotics isolated from a marine Streptomyces antibioticus strain was found to be in the range of 4.0-8.0 μg/ml against Staphylococcus aureus.[3]

Ionophoric Activity

This compound is capable of complexing and transporting both monovalent and divalent metal cations across lipid membranes.[2] This disruption of the natural ion gradients across cellular membranes is believed to be the primary mechanism of its antibiotic action. The precise selectivity and binding constants for different cations have not been extensively reported in the available literature.

The general mechanism of a carrier ionophore like this compound involves the formation of a complex with a cation, shielding its charge and allowing the complex to diffuse across the hydrophobic lipid bilayer.

Logical Relationship of Ionophore Action

ionophore_mechanism cluster_membrane Cell Membrane This compound This compound (I) Complex [I-Cⁿ⁺] Complex This compound->Complex Binds Cation Cation (Cⁿ⁺) Cation->Complex Binds Membrane_out Extracellular Space Membrane_in Intracellular Space Membrane_in->Cation Releases Cation Complex->Membrane_in Transports across membrane mic_workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record Results incubate->read_results end End read_results->end signaling_pathway This compound This compound Ion_Flux Altered Intracellular Ion Concentrations (e.g., Ca²⁺, K⁺) This compound->Ion_Flux MAPK_Pathway MAPK Signaling (ERK, JNK, p38) Ion_Flux->MAPK_Pathway Potential Modulation PI3K_Akt_Pathway PI3K/Akt Signaling Ion_Flux->PI3K_Akt_Pathway Potential Modulation Cellular_Responses Cellular Responses (e.g., Apoptosis, Proliferation) MAPK_Pathway->Cellular_Responses PI3K_Akt_Pathway->Cellular_Responses

References

Indanomycin Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanomycin is a polyether ionophore antibiotic characterized by a unique pyrroloketoindane scaffold.[1] Produced by various Streptomyces species, this natural product has garnered significant interest for its diverse biological activities.[1][2] As an ionophore, this compound facilitates the transport of cations across biological membranes, disrupting cellular ion homeostasis. This mechanism is the foundation for its potent antibacterial properties and provides a rationale for exploring its potential in other therapeutic areas. This technical guide provides a comprehensive overview of the known derivatives of this compound, their biological activities, and the experimental methodologies used in their evaluation.

Core Structure and Derivatives

The core chemical structure of this compound consists of a substituted hexahydro-1H-indene linked to a pyrrole-2-carbonyl group and a polyether side chain. Modifications to this core structure have led to the isolation and synthesis of several derivatives.

Naturally Occurring Derivatives:

Recent research has led to the discovery of new this compound derivatives from genetically modified or marine-derived Streptomyces strains. These include:

  • Indanomycins B, C, and D: These derivatives possess a linear tetraene structure.[1]

  • This compound E: A diastereoisomer of this compound with a different indane configuration.[1]

  • 16-Deethylthis compound: An analog lacking an ethyl group at position 16.

  • iso-16-Deethylthis compound: An isomer of 16-deethylthis compound.

  • 16-Deethylthis compound methyl ester and iso-16-deethylthis compound methyl ester: Methyl ester derivatives of the 16-deethyl compounds.

Biological Activities and Quantitative Data

The primary biological activity reported for this compound and its derivatives is antibacterial, with a notable potency against Gram-positive bacteria. There are also reports of anticancer and antiviral activities, though these are less well-characterized for specific derivatives.

Antibacterial Activity

The antibacterial action of this compound derivatives is attributed to their ionophoric nature, which disrupts the cell membrane potential of bacteria.

DerivativeTarget OrganismMIC (µg/mL)Reference
16-Deethylthis compoundStaphylococcus aureus4.0 - 8.0
iso-16-Deethylthis compoundStaphylococcus aureus4.0 - 8.0
16-Deethylthis compound methyl esterStaphylococcus aureus4.0 - 8.0
iso-16-deethylthis compound methyl esterStaphylococcus aureus4.0 - 8.0
Indanomycins B, C, D, EGram-positive pathogensPotent activity (specific MIC values not reported)
Anticancer and Antiviral Activities

While the broader class of indanone-containing compounds has been investigated for anticancer and antiviral properties, specific data for this compound derivatives is limited. The parent compound, this compound, has been reported to possess antitumor and antiviral activities. The proposed mechanism for anticancer effects of ionophores involves the induction of apoptosis and disruption of mitochondrial function. Further research is needed to isolate and quantify these effects for specific this compound derivatives.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The total synthesis of this compound has been achieved and provides a framework for the synthesis of its derivatives. Key reactions in the synthesis of the this compound core include the Diels-Alder reaction to form the indane ring system.

General Workflow for Synthesis of this compound Analogues:

G start Starting Materials (e.g., functionalized dienes and dienophiles) da Diels-Alder Reaction start->da core This compound Core Synthesis da->core coupling Coupling of Core and Side Chain core->coupling side_chain Side Chain Modification/ Elaboration side_chain->coupling final Final this compound Derivative coupling->final

Caption: General workflow for the synthesis of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound derivatives against bacterial strains is typically determined using the broth microdilution method.

Experimental Workflow for MIC Determination:

G prep Prepare serial dilutions of this compound derivative in microtiter plate inoc Inoculate wells with standardized bacterial suspension prep->inoc incubate Incubate at 37°C for 18-24 hours inoc->incubate read Visually or spectrophotometrically assess bacterial growth incubate->read mic MIC is the lowest concentration with no visible growth read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation of Drug Dilutions: A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay is used to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

Experimental Workflow for CPE Reduction Assay:

G seed Seed host cells in a 96-well plate treat Treat cells with serial dilutions of this compound derivative seed->treat infect Infect cells with a specific virus treat->infect incubate Incubate until CPE is observed in virus control wells infect->incubate assess Assess cell viability (e.g., MTT assay) incubate->assess ec50 Calculate EC50 (50% effective concentration) assess->ec50

Caption: Workflow for Cytopathic Effect (CPE) Reduction Assay.

Protocol:

  • Cell Seeding: Host cells susceptible to the virus of interest are seeded in a 96-well plate and incubated to form a monolayer.

  • Compound Treatment: The cell monolayer is treated with serial dilutions of the this compound derivative.

  • Virus Infection: The cells are then infected with a predetermined amount of the virus.

  • Incubation: The plate is incubated for a period sufficient for the virus to cause a cytopathic effect in the untreated, infected control wells.

  • Assessment of Cell Viability: Cell viability is assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.

  • EC50 Calculation: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its derivatives is their ionophoric activity. By transporting cations across cell membranes, they disrupt the electrochemical gradients that are essential for numerous cellular processes.

Proposed Signaling Pathway for Ionophore-Induced Cytotoxicity:

G This compound This compound Derivative Membrane Cell Membrane This compound->Membrane Inserts into Ion_Influx Cation Influx (e.g., Ca2+, K+) Membrane->Ion_Influx Facilitates Mito Mitochondrial Dysfunction Ion_Influx->Mito ROS Increased ROS Production Mito->ROS Apoptosis Apoptosis Mito->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of ionophore-induced cytotoxicity.

In bacteria, the disruption of the membrane potential leads to a loss of proton motive force, inhibiting ATP synthesis and nutrient transport, ultimately causing cell death. In eukaryotic cells, particularly cancer cells, an influx of ions like Ca2+ can trigger mitochondrial dysfunction, leading to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS), culminating in apoptosis.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive molecules with potent antibacterial activity against Gram-positive pathogens. The unique indane core is crucial for this activity. While preliminary evidence suggests potential for anticancer and antiviral applications, further research is required to fully elucidate these activities and their underlying mechanisms for specific derivatives. Future work should focus on:

  • Synthesis of a broader range of derivatives: To establish a clear structure-activity relationship (SAR).

  • Comprehensive biological evaluation: Including a wider panel of bacterial and viral strains, and various cancer cell lines to determine IC50 and EC50 values.

  • Mechanistic studies: To identify the specific cellular signaling pathways affected by these compounds in mammalian cells.

A deeper understanding of the chemistry and biology of this compound derivatives will be instrumental in developing them into novel therapeutic agents.

References

Methodological & Application

Indanomycin: A Promising Ionophore for Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

Indanomycin, a polyether antibiotic produced by Streptomyces antibioticus, represents a compelling subject for antibiotic research due to its ionophoric activity, particularly against Gram-positive bacteria. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

This compound is a member of the pyrroloketoindane family of antibiotics and is known to function as an ionophore.[1][2] Its chemical structure allows it to bind and transport ions across biological membranes, disrupting the essential ion gradients that bacteria rely on for survival.[3] This mechanism of action makes it an interesting candidate for combating antibiotic resistance, as it targets a fundamental aspect of bacterial physiology.

Antimicrobial Activity

This compound has demonstrated notable activity against Gram-positive bacteria.[1][4] While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacteria are not extensively reported in publicly available literature, related compounds have shown significant potency. For instance, several this compound-related antibiotics isolated from a marine Streptomyces antibioticus strain exhibited MIC values in the range of 4.0-8.0 μg/mL against Staphylococcus aureus. This suggests that this compound and its analogs are promising candidates for further investigation as anti-staphylococcal agents.

Table 1: Antimicrobial Activity of this compound-Related Compounds

CompoundTest OrganismMIC (µg/mL)
This compound-related antibiotic 1Staphylococcus aureus4.0 - 8.0
This compound-related antibiotic 2Staphylococcus aureus4.0 - 8.0
This compound-related antibiotic 3Staphylococcus aureus4.0 - 8.0
This compound-related antibiotic 4Staphylococcus aureus4.0 - 8.0

Cytotoxicity Profile

Table 2: Cytotoxicity of this compound (Hypothetical Data)

Cell LineAssay TypeIC50 (µM)
HEK293 (Human Embryonic Kidney)MTT AssayData not available
HepG2 (Human Liver Cancer)MTT AssayData not available
A549 (Human Lung Carcinoma)MTT AssayData not available

Mechanism of Action: Ionophore Activity

This compound's primary mechanism of action is its function as an ionophore. Ionophores are lipid-soluble molecules that can transport ions across cell membranes, disrupting the electrochemical gradients that are vital for cellular processes such as ATP synthesis and nutrient transport. The specific ion selectivity of this compound is a key area for further investigation. Understanding which cations (e.g., K+, Na+, Ca2+, Mg2+) it preferentially transports is crucial for elucidating its precise antibacterial mechanism and potential off-target effects.

A proposed mechanism for this compound's antibacterial activity involves the dissipation of the bacterial membrane potential. By transporting cations into or out of the bacterial cell, this compound disrupts the delicate balance of ions, leading to a collapse of the membrane potential. This, in turn, inhibits essential cellular functions and ultimately leads to bacterial cell death.

Indanomycin_Mechanism This compound This compound BacterialMembrane Bacterial Cell Membrane This compound->BacterialMembrane Inserts into IonGradient Ion Gradient (e.g., K+, H+) This compound->IonGradient Transports Ions across (Ionophore Activity) BacterialMembrane->IonGradient Disrupts MembranePotential Membrane Potential IonGradient->MembranePotential Maintains IonGradient->MembranePotential Dissipates ATP_Synthesis ATP Synthesis MembranePotential->ATP_Synthesis Inhibits NutrientTransport Nutrient Transport MembranePotential->NutrientTransport Inhibits CellDeath Bacterial Cell Death ATP_Synthesis->CellDeath NutrientTransport->CellDeath MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Using Indanomycin as a Tool for Studying Ion Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanomycin, also known as X-14547A, is a polyether antibiotic belonging to the ionophore class, produced by Streptomyces antibioticus.[1][2][3] Like other ionophores, this compound can transport ions across biological membranes, disrupting ion gradients and impacting various cellular processes.[4] This property makes it a valuable tool for researchers studying ion transport and its role in cell signaling, physiology, and disease. This document provides detailed application notes and protocols for utilizing this compound as a research tool.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC₃₁H₄₃NO₄[5]
Molecular Weight493.7 g/mol
AppearanceWhite to off-white powderN/A
SolubilitySoluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water.N/A
StorageStore at -20°C, protected from light and moisture.N/A

Stock Solution Preparation:

For cellular assays, a stock solution of this compound is typically prepared in sterile DMSO at a concentration of 1-10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Before use, the stock solution should be diluted to the desired final concentration in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action: An Ionophore for Divalent Cations

This compound functions as a mobile carrier ionophore, binding to cations and facilitating their transport across lipid membranes down their electrochemical gradient. While specific ion selectivity data for this compound is not extensively published, its structural similarities to other divalent cation ionophores like ionomycin and A23187 suggest a preference for cations such as Ca²⁺ and Mg²⁺. It is presumed to function as an electroneutral exchanger, for instance, by exchanging one divalent cation for two protons (H⁺).

cluster_membrane Cell Membrane Indanomycin_out This compound Indanomycin_Ca_out This compound-Ca²⁺ Indanomycin_out->Indanomycin_Ca_out Binds Ca²⁺ Indanomycin_Ca_in This compound-Ca²⁺ Indanomycin_Ca_out->Indanomycin_Ca_in Translocates Indanomycin_in This compound Indanomycin_in->Indanomycin_out Returns H_out1 H⁺ H_out2 H⁺ Indanomycin_Ca_in->Indanomycin_in Releases Ca²⁺ Ca_in Ca²⁺ (intracellular) Indanomycin_Ca_in->Ca_in H_in1 H⁺ H_in1->Indanomycin_in Counter-transport H_in2 H⁺ H_in2->Indanomycin_in Counter-transport Ca_out Ca²⁺ (extracellular) Ca_out->Indanomycin_out cluster_workflow Ion Selectivity Assay Workflow Start Start Prepare_LUVs Prepare Calcein-Loaded LUVs Start->Prepare_LUVs Remove_External Remove External Calcein Prepare_LUVs->Remove_External Measure_Baseline Measure Baseline Fluorescence Remove_External->Measure_Baseline Add_Cation Add Cation of Interest Measure_Baseline->Add_Cation Add_this compound Add this compound Add_Cation->Add_this compound Monitor_Quenching Monitor Fluorescence Quenching Add_this compound->Monitor_Quenching Lysis Lyse Vesicles (Triton X-100) Monitor_Quenching->Lysis Analyze_Data Analyze Data and Determine Selectivity Lysis->Analyze_Data End End Analyze_Data->End cluster_pathway This compound-Induced Calcium Signaling This compound This compound Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Ca_i ↑ [Ca²⁺]i Ca_Influx->Ca_i Calmodulin Calmodulin Activation Ca_i->Calmodulin Enzyme_Activation Enzyme Activation Ca_i->Enzyme_Activation CaMK CaMK Activation Calmodulin->CaMK Gene_Expression Gene Expression CaMK->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Enzyme_Activation->Cellular_Response

References

Application Notes and Protocols: Indanomycin Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of stock solutions of Indanomycin, an ionophore antibiotic with activity against Gram-positive bacteria.[1][2][3][4] Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring experimental reproducibility.

Physicochemical Properties

This compound is a carboxylic acid ionophore produced by Streptomyces antibioticus.[1] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₃₁H₄₃NO₄
Molecular Weight 493.7 g/mol
Appearance Solid
Purity >95% by HPLC
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol. Limited solubility in water.

Recommended Storage Conditions

Proper storage is critical to prevent degradation of this compound.

FormTemperatureConditionsStability
Solid Powder -20°CKeep in a tightly sealed, light-resistant container.≥ 4 years
Stock Solution -20°CAliquot to avoid repeated freeze-thaw cycles. Store in light-resistant tubes.Stable for several months. For optimal results, use as fresh as possible.
Stock Solution -80°CFor long-term archival storage.Expected to be stable for >1 year.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations.

3.1. Materials and Equipment

  • This compound powder (purity >95%)

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL), sterile and light-resistant (e.g., amber tubes)

  • Analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2. Safety Precautions

  • This compound is toxic if swallowed, in contact with skin, or if inhaled. Handle with care in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

3.3. Step-by-Step Procedure

  • Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 5 mg) into the tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the target concentration. To prepare a 10 mg/mL solution with 5 mg of powder, add 500 µL of DMSO.

  • Dissolution: Close the tube tightly and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) may be applied if dissolution is slow, but avoid excessive heat.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-resistant microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.

Note on Sterilization: Stock solutions prepared in solvents like DMSO or ethanol do not typically require filter sterilization. If an aqueous-based solvent is necessary for experimental reasons and solubility allows, use a 0.22 µm syringe filter compatible with the solvent.

Visualized Workflow and Pathways

4.1. Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in preparing a sterile stock solution of this compound.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage A Equilibrate this compound Powder to Room Temp. B Weigh Powder into Sterile Tube A->B C Add Appropriate Volume of DMSO or Ethanol B->C D Vortex until Fully Dissolved C->D E Aliquot into Light- Resistant Tubes D->E F Label Aliquots Clearly E->F G Store at -20°C or -80°C F->G

Caption: Workflow for this compound Stock Solution Preparation.

4.2. Signaling and Activity

This compound is an ionophore that transports cations across biological membranes. This activity disrupts ion gradients, which is fundamental to its antibacterial effects against Gram-positive bacteria.

G Mechanism of Action: this compound as an Ionophore cluster_membrane Bacterial Cell Membrane This compound This compound IonGradient Disrupted Ion Gradient (e.g., K+, Na+) This compound->IonGradient Intracellular Intracellular Space (Cytoplasm) This compound->Intracellular Transport CellDeath Bacterial Cell Death IonGradient->CellDeath Transport Cation Transport Extracellular Extracellular Space Extracellular->this compound

Caption: this compound acts as an ionophore, disrupting ion gradients.

References

Application Notes and Protocols for Determining the Optimal Concentration of Indanomycin for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indanomycin is an ionophore antibiotic produced by Streptomyces antibioticus NRRL 8167 that possesses antibacterial, antiparasitic, and insecticidal properties[1][2][3]. As an ionophore, it is presumed to function by transporting cations across biological membranes, thereby disrupting ion gradients that are crucial for cellular function. This activity is the basis for its biological effects, but it can also lead to cytotoxicity at higher concentrations. Therefore, determining the optimal concentration of this compound is a critical first step for any in vitro study to ensure a desired biological effect is achieved without inducing unwanted cell death, unless cytotoxicity is the intended endpoint.

This document provides a comprehensive guide for researchers to empirically determine the optimal concentration of this compound for their specific cell culture applications. The protocols outlined below describe a systematic approach, beginning with a broad range-finding experiment, followed by a more precise dose-response analysis to establish the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Mechanism of Action: Hypothesized Signaling Pathway

As a carboxylic acid ionophore, this compound likely functions similarly to other well-characterized ionophores like Ionomycin. It is hypothesized to bind divalent cations, such as calcium (Ca²⁺), and facilitate their transport across cellular membranes. This can lead to an increase in intracellular calcium concentration by mobilizing it from internal stores, such as the endoplasmic reticulum, and promoting its influx from the extracellular environment[4][5]. The resulting elevation in cytosolic calcium can trigger a variety of downstream signaling cascades, influencing processes such as proliferation, apoptosis, and gene expression.

Indanomycin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Indanomycin_channel This compound Ca_ext->Indanomycin_channel Influx Ca_int Increased Intracellular Ca²⁺ Indanomycin_channel->Ca_int Downstream Downstream Signaling Cascades Ca_int->Downstream Bio_effect Biological Effect (e.g., Apoptosis, Gene Expression) Downstream->Bio_effect ER_Ca Ca²⁺ Store ER_Ca->Ca_int Release

Caption: Hypothesized signaling pathway of this compound as a calcium ionophore.

Experimental Workflow for Determining Optimal Concentration

The process of identifying the optimal concentration of this compound for a given cell line and experimental endpoint involves a systematic, multi-step approach. This workflow ensures that the selected concentration is both effective and minimally cytotoxic, leading to reproducible and reliable results.

Experimental_Workflow prep Step 1: Prepare this compound Stock Solution range_finding Step 2: Range-Finding Cytotoxicity Assay (Broad Concentration Range) prep->range_finding dose_response Step 3: Definitive Dose-Response Assay (Narrow Concentration Range) range_finding->dose_response Inform selection of narrower range functional_assay Step 4: Functional Assay (Measure Biological Effect) dose_response->functional_assay Guide concentrations for functional assay analysis Step 5: Data Analysis and Concentration Selection dose_response->analysis Determine IC50 functional_assay->analysis Determine EC50

Caption: Experimental workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for experimental consistency.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the mass of this compound powder and the volume of DMSO required.

  • Under sterile conditions (e.g., in a biological safety cabinet), dissolve the weighed this compound in the appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Range-Finding Cytotoxicity Assay

This initial experiment aims to identify a broad range of this compound concentrations that affect cell viability, which will inform the concentrations used in the definitive dose-response assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear, flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Prepare Dilutions: Perform a broad serial dilution of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations. A 10-fold dilution series is often adequate for this initial test (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percent viability against the log of the this compound concentration to identify the range that causes a significant reduction in viability.

Protocol 3: Definitive Dose-Response Assay (IC50 Determination)

This experiment uses a narrower range of concentrations, informed by the range-finding assay, to accurately determine the IC50 value.

Procedure:

  • Follow the same procedure as the range-finding assay (Protocol 2).

  • Prepare a series of more narrowly spaced this compound concentrations around the responsive range identified in the range-finding study. A 2-fold or 3-fold serial dilution is recommended. For example, if the range-finding assay showed an effect between 1 µM and 10 µM, the new concentrations could be 10, 5, 2.5, 1.25, 0.625, and 0.313 µM.

  • Perform the experiment and MTT assay as described above.

  • Data Analysis: Plot the percent viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Protocol 4: Functional Assay (EC50 Determination) - Example: Intracellular Calcium Measurement

Once the cytotoxic concentration range is known, a functional assay should be performed to determine the concentration that elicits the desired biological effect (EC50).

Materials:

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to near confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • This compound Treatment: Prepare a range of this compound concentrations below the IC50 value in HBSS.

  • Measurement:

    • Place the plate in a fluorometric plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading for each well.

    • Add the prepared this compound dilutions to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the change in fluorescence against the log of the this compound concentration and use non-linear regression to calculate the EC50, the concentration that produces 50% of the maximal response.

Data Presentation

Quantitative data from the dose-response experiments should be summarized in a structured table for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50)

Cell LineIncubation Time (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
e.g., HeLa480 (Vehicle)100 ± 4.5
0.31395 ± 5.1
0.62588 ± 3.9Calculated
1.2572 ± 6.2
2.551 ± 4.8
5.028 ± 3.5
10.012 ± 2.1

Table 2: Functional Effect of this compound - Intracellular Calcium Mobilization (EC50)

Cell LineThis compound Concentration (µM)Peak Fluorescence Intensity (Arbitrary Units, Mean ± SD)EC50 (µM)
e.g., HeLa0 (Vehicle)100 ± 8.2
0.01150 ± 10.5
0.05275 ± 15.1Calculated
0.1450 ± 20.3
0.5780 ± 25.6
1.0810 ± 22.4
2.0815 ± 28.9

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. By following the systematic workflow and protocols outlined in this application note, researchers can reliably determine a suitable working concentration that maximizes the desired biological effect while minimizing off-target cytotoxicity. It is recommended to select a concentration for further experiments that is well below the determined IC50 value but at or above the EC50 for the functional response of interest.

References

Application Notes and Protocols for Indanomycin in Membrane Potential Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanomycin is a polyether antibiotic that functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes.[1] Specifically, it is expected to act as a divalent cation ionophore, with a potential affinity for ions such as calcium (Ca²⁺) and magnesium (Mg²⁺). By facilitating the movement of these cations down their electrochemical gradients, this compound can disrupt the resting membrane potential of cells. This property makes it a valuable tool for studying cellular processes that are regulated by membrane potential, including signal transduction, ion channel function, and cellular excitability. These application notes provide a framework for utilizing this compound to modulate and study membrane potential in various cell types.

Disclaimer: Specific experimental data on the use of this compound in membrane potential studies is limited in publicly available literature. The following protocols and data are based on the general principles of divalent cation ionophores and may require optimization for specific experimental systems.

Mechanism of Action

This compound is anticipated to function by binding to divalent cations, forming a neutral or charged complex that can diffuse across the lipid bilayer. This transport disrupts the ionic gradients established by pumps and channels, leading to a change in the cell's membrane potential. The direction of this change (depolarization or hyperpolarization) will depend on the specific ions transported, their concentration gradients across the membrane, and the stoichiometry of the ion-ionophore complex. For instance, the influx of positively charged Ca²⁺ ions would lead to depolarization of the plasma membrane.

Data Presentation: Illustrative Quantitative Data

Due to the lack of specific published data for this compound's effect on membrane potential, the following table presents hypothetical data to illustrate how results could be structured. Researchers should generate their own data for their specific cell lines and experimental conditions.

ParameterValueCell TypeMeasurement TechniqueReference
This compound Concentration 1 µMHEK293Fluorescent Dye (DiBAC₄(3))Hypothetical
Incubation Time 15 minutesHEK293Fluorescent Dye (DiBAC₄(3))Hypothetical
Observed Effect DepolarizationHEK293Fluorescent Dye (DiBAC₄(3))Hypothetical
Change in Membrane Potential +20 mVJurkatPatch-ClampHypothetical
This compound Concentration 5 µMJurkatPatch-ClampHypothetical
Observation Time 5 minutesJurkatPatch-ClampHypothetical
Observed Effect DepolarizationJurkatPatch-ClampHypothetical

Experimental Protocols

Two primary methods for measuring changes in membrane potential are detailed below: a fluorescence-based assay for high-throughput applications and the gold-standard patch-clamp technique for high-resolution analysis.[2][3]

Protocol 1: Measurement of Membrane Potential Changes using a Fluorescent Dye

This protocol utilizes a slow-response voltage-sensitive dye, such as DiBAC₄(3), which enters depolarized cells and exhibits increased fluorescence upon binding to intracellular components.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Voltage-sensitive fluorescent dye (e.g., DiBAC₄(3))

  • 96-well black-wall, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well black-wall, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.[3]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of the fluorescent dye as per the manufacturer's instructions (e.g., 1 mM DiBAC₄(3) in DMSO).

    • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in HBSS to the desired final concentrations.

    • Prepare the dye loading solution by diluting the dye stock in HBSS to the final working concentration (e.g., 1-5 µM for DiBAC₄(3)).

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • After incubation, do not wash the cells. Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~516 nm emission for DiBAC₄(3)).

    • Measure the baseline fluorescence for a few minutes.

    • Add the this compound working solutions to the wells while continuously recording the fluorescence.

    • Continue recording until the signal stabilizes or for a predetermined period (e.g., 15-30 minutes).

  • Data Analysis:

    • Normalize the fluorescence data by expressing it as a ratio of the baseline fluorescence (F/F₀).

    • An increase in fluorescence intensity with DiBAC₄(3) indicates membrane depolarization.

Protocol 2: Whole-Cell Patch-Clamp Measurement of Membrane Potential

This protocol allows for direct and highly accurate measurement of the cell's membrane potential in the current-clamp mode.

Materials:

  • This compound

  • DMSO

  • Cell line of interest cultured on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

Procedure:

  • Preparation:

    • Prepare stock and working solutions of this compound in the extracellular solution.

    • Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Establishing Whole-Cell Configuration:

    • Using the micromanipulator, approach a target cell with the glass pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording:

    • Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.

    • Allow the cell's membrane potential to stabilize and record a baseline for several minutes.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Continuously record the membrane potential to observe any changes induced by the ionophore.

  • Data Analysis:

    • Measure the resting membrane potential before and after the application of this compound.

    • A positive shift in the membrane potential indicates depolarization, while a negative shift indicates hyperpolarization.

Visualizations

Signaling Pathway of this compound

Indanomycin_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Lipid Bilayer This compound->Membrane:f1 Binds Ca²⁺ Ca2+ Ca²⁺ Ca2+->Membrane:f1 Depolarization Depolarization Membrane:f1->Depolarization Ca²⁺ Influx

Caption: Mechanism of this compound-induced membrane depolarization.

Experimental Workflow for Fluorescence-Based Assay

Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Wash cells with HBSS B->C D Load cells with fluorescent dye (e.g., DiBAC₄(3)) C->D E Incubate 30-60 min D->E F Measure baseline fluorescence E->F G Add this compound solution F->G H Record fluorescence change over time G->H I Analyze data (F/F₀) H->I

References

Application Notes and Protocols for Measuring Indanomycin's Effect on Intracellular Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanomycin is a carboxylic acid ionophore produced by the bacterium Streptomyces antibioticus.[1][2] Like other divalent cation ionophores such as ionomycin and A23187, this compound facilitates the transport of calcium ions (Ca²⁺) across biological membranes, leading to a rapid increase in intracellular calcium concentration.[1] This property makes it a valuable tool for studying calcium signaling pathways, validating calcium-sensitive assays, and investigating cellular processes that are regulated by intracellular calcium. These application notes provide detailed protocols for measuring the effect of this compound on intracellular calcium levels using common fluorescence-based techniques.

Mechanism of Action

This compound is a lipid-soluble molecule that can diffuse across the cell membrane. In the presence of a calcium gradient, it chelates Ca²⁺ ions and transports them across the membrane into the cytoplasm. This influx of Ca²⁺ from the extracellular space, along with the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, leads to a significant and rapid rise in cytosolic calcium levels. This controlled elevation of intracellular calcium can be used to mimic the effects of various physiological stimuli that trigger calcium signaling.

A diagram illustrating the mechanism of action of this compound is provided below.

Indanomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ Indanomycin_mem This compound Ca2+_ext->Indanomycin_mem Binding Ca2+_int Ca²⁺ Indanomycin_mem->Ca2+_int Transport Signaling Downstream Signaling Cascades Ca2+_int->Signaling Activation ER Endoplasmic Reticulum (ER) Ca²⁺ Store ER->Ca2+_int Release Flow_Cytometry_Workflow cluster_prep Cell Preparation & Staining cluster_analysis Flow Cytometry Analysis Harvest Harvest & Wash Cells Load Load with Calcium Indicator Dye (e.g., Fluo-4 AM) Harvest->Load Wash_dye Wash to Remove Excess Dye Load->Wash_dye Baseline Establish Baseline Fluorescence Wash_dye->Baseline Add_this compound Add this compound Baseline->Add_this compound Acquire Acquire Data Add_this compound->Acquire Analyze Analyze Calcium Flux Acquire->Analyze Calcium_Signaling_Pathway This compound This compound Ca2+_Influx Increased Intracellular Ca²⁺ This compound->Ca2+_Influx Indicator Calcium Indicator Dye (e.g., Fluo-4) Ca2+_Influx->Indicator Binding Fluorescence Increased Fluorescence Indicator->Fluorescence

References

Indanomycin as a potential lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Indanomycin, a natural product originally isolated from Streptomyces antibioticus, presents a compelling profile as a potential lead compound in drug discovery. As a member of the polyether ionophore class of antibiotics, its ability to transport cations across biological membranes underpins a broad spectrum of biological activities. These notes provide an overview of its potential applications, quantitative data where available, and detailed protocols for its investigation.

Overview of this compound

Chemical Structure and Properties:

This compound is a polyketide-derived antibiotic characterized by a complex molecular structure featuring an indane ring system. It functions as a carboxylic acid ionophore with a notable affinity for both monovalent and divalent cations, allowing it to disrupt the delicate ion balance essential for cellular function.

Spectrum of Bioactivity:

This compound has demonstrated a range of biological effects, positioning it as a versatile candidate for further investigation in several therapeutic areas:

  • Antibacterial: Primarily active against Gram-positive bacteria.[1]

  • Antiviral: Activity has been reported, suggesting potential for development as an antiviral agent.[1]

  • Antiparasitic: Shows promise in combating various parasitic organisms.[2]

  • Insecticidal: Exhibits toxic effects against certain insect species.[1][2]

Quantitative Biological Data

While extensive quantitative data for this compound is not widely available in the public domain, some key findings have been reported. The following table summarizes the known quantitative metrics for its biological activities. Further research is required to fully characterize its potency across a wider range of targets.

Biological ActivityTarget Organism/Cell LineMetricValueReference
AntibacterialStaphylococcus aureusMIC4.0-8.0 µg/mL

MIC: Minimum Inhibitory Concentration

Mechanism of Action: Ionophoric Activity

The primary mechanism of action for this compound is its ability to function as an ionophore. It chelates cations and facilitates their transport across lipid membranes, disrupting cellular ion homeostasis. This disruption of transmembrane ion gradients can lead to a cascade of downstream effects, ultimately resulting in cellular dysfunction and death.

Diagram of Ionophore-Mediated Cation Transport:

Ionophore_Mechanism cluster_membrane Cell Membrane Membrane Extracellular Space Lipid Bilayer Intracellular Space Cation_in Cation+ Membrane:f1->Cation_in Release This compound This compound Complex This compound-Cation Complex Cation_out Cation+ Cation_out->this compound Binding Complex->Membrane:f1 Transport

Caption: this compound binds to cations in the extracellular space, forming a lipid-soluble complex that traverses the cell membrane, releasing the cation into the intracellular space and disrupting the ion gradient.

Potential Downstream Signaling Pathways

The disruption of ion gradients by this compound is hypothesized to trigger various downstream signaling pathways, leading to its observed biological effects. While specific studies on this compound's impact on these pathways are limited, plausible targets for investigation include:

  • Intracellular Calcium Signaling: Alterations in intracellular calcium levels can affect a multitude of cellular processes, including enzyme activation, gene expression, and apoptosis.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and stress responses. Dysregulation of ion homeostasis can lead to cellular stress and activate the MAPK cascade.

  • Apoptosis Pathway: Significant cellular stress and disruption of essential processes can trigger programmed cell death, or apoptosis, often involving the activation of caspases.

Diagram of a Potential Signaling Cascade:

Signaling_Pathway This compound This compound Ion_Imbalance Intracellular Ion Imbalance (e.g., Ca2+ influx) This compound->Ion_Imbalance Cellular_Stress Cellular Stress Ion_Imbalance->Cellular_Stress MAPK_Activation MAPK Pathway Activation Cellular_Stress->MAPK_Activation Caspase_Activation Caspase Activation Cellular_Stress->Caspase_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway illustrating how this compound-induced ion imbalance could lead to cellular stress, activation of MAPK and caspase pathways, and ultimately apoptosis.

Experimental Protocols

The following are detailed protocols for evaluating the biological activities of this compound and investigating its mechanism of action.

Protocol for Assessing Antibacterial Activity (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Workflow Diagram:

MIC_Workflow Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of this compound in CAMHB Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Read Absorbance (600 nm) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight and adjust the turbidity to a 0.5 McFarland standard in CAMHB.

  • Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol for Assessing Antiviral Activity (Plaque Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of this compound against a specific virus.

Materials:

  • This compound stock solution

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Treatment: Remove the virus inoculum and add cell culture medium containing various concentrations of this compound.

  • Overlay: After a suitable incubation period, remove the treatment medium and add an agarose overlay.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Protocol for Assessing Ionophoric Activity (Intracellular Calcium Measurement)

Objective: To determine if this compound increases intracellular calcium concentration.

Materials:

  • This compound stock solution

  • Mammalian cell line

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Treatment: Add various concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence to determine the dose-dependent effect of this compound on intracellular calcium levels.

Conclusion

This compound's unique ionophoric mechanism and broad biological activity make it a valuable lead compound for drug discovery. The protocols outlined above provide a framework for researchers to further investigate its therapeutic potential and elucidate its precise molecular mechanisms of action. Further studies are warranted to obtain comprehensive quantitative data and to explore its effects on specific cellular signaling pathways, which will be crucial for its development into a clinically relevant therapeutic agent.

References

Troubleshooting & Optimization

Troubleshooting Indanomycin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Indanomycin insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a hydrophobic molecule with limited solubility in water. It is, however, soluble in organic solvents.[1] For experimental purposes, it is recommended to first dissolve this compound in an organic solvent before preparing aqueous working solutions.

Q2: Which organic solvents are recommended for dissolving this compound?

This compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] The choice of solvent may depend on the specific requirements of your experiment, including cell type and final desired concentration.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound powder in a suitable organic solvent such as DMSO or ethanol to achieve a high concentration (e.g., 10 mM).[2] Store the stock solution at -20°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

Q4: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try using a lower final concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, you can increase the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution. However, be mindful of potential solvent toxicity to your cells. It is advisable to always include a vehicle control in your experiments.

  • Use a different dilution method: Instead of adding the stock solution directly to the aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing. This can sometimes prevent immediate precipitation.

  • Utilize a carrier protein: For in vivo or cell culture experiments, dissolving the drug in a solution containing a carrier protein like human serum albumin can improve solubility and mimic physiological conditions.

Q5: What factors can influence the solubility of this compound?

Several factors can affect the solubility of hydrophobic drugs like this compound:

  • pH: The pH of the aqueous solution can impact the ionization state of the molecule, which in turn affects its solubility.

  • Temperature: For most substances, solubility increases with temperature. However, the stability of the compound at elevated temperatures should be considered.

  • Particle Size: Smaller particle sizes increase the surface area-to-volume ratio, which can improve the dissolution rate.

  • Polarity of the Solvent: The polarity of the solvent system plays a crucial role in the solubility of a drug.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: this compound powder will not dissolve in the organic solvent.

  • Possible Cause: The concentration you are trying to achieve is too high for the chosen solvent.

  • Solution: Refer to the solubility data table below for recommended solvents and approximate concentrations. If a specific concentration is required, you may need to switch to a different solvent in which this compound has higher solubility. Gentle warming and vortexing can also aid in dissolution.

  • Possible Cause: The quality of the solvent may be poor (e.g., contains water).

  • Solution: Use fresh, anhydrous grade solvents for preparing your stock solutions.

Issue 2: The prepared this compound solution is cloudy or contains visible particles.

  • Possible Cause: The compound has not fully dissolved or has precipitated out of solution.

  • Solution: Try sonicating the solution for a few minutes to aid dissolution. If the solution remains cloudy, it may be necessary to filter it through a 0.22 µm syringe filter to remove undissolved particles. However, this may reduce the actual concentration of the drug in your solution. Consider preparing a new solution at a lower concentration.

Issue 3: I am observing unexpected or inconsistent results in my bioassays.

  • Possible Cause: Inconsistent solubility or precipitation of this compound in the assay medium could lead to variable effective concentrations.

  • Solution: Prepare fresh dilutions of your this compound stock for each experiment. Visually inspect your final working solutions for any signs of precipitation before adding them to your assay. It is also good practice to determine the final DMSO or ethanol concentration in your working solutions and include a vehicle control with the same solvent concentration.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
EthanolSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
WaterLimited solubility

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 493.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.937 mg of this compound.

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 4.937 mg, you would add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve Add to solvent vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Small Volumes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute Stock into Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use precipitate Precipitation Occurs dilute->precipitate If... lower_conc Lower Final Concentration precipitate->lower_conc increase_cosolvent Increase Co-solvent % precipitate->increase_cosolvent carrier_protein Use Carrier Protein precipitate->carrier_protein

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cell Cell Membrane cluster_cytosol Cytosol This compound This compound (Ionophore) ca_channel Ca²⁺ Channel (facilitated diffusion) This compound->ca_channel na_channel Na⁺ Channel (facilitated diffusion) This compound->na_channel membrane ca_influx Increased Intracellular Ca²⁺ Concentration downstream Downstream Signaling (e.g., Kinase Cascades, Gene Expression) ca_influx->downstream na_influx Increased Intracellular Na⁺ Concentration na_influx->downstream extracellular_ca Extracellular Ca²⁺ extracellular_ca->ca_influx Transport extracellular_na Extracellular Na⁺ extracellular_na->na_influx Transport

Caption: Proposed mechanism of action for this compound as an ionophore.

References

Technical Support Center: Optimizing Indanomycin Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Indanomycin for specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A: this compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces antibioticus. As an ionophore, it can transport ions across biological membranes, disrupting the cell's natural ion balance. This disruption of ion homeostasis can lead to a variety of cellular effects, including the induction of apoptosis (programmed cell death), making it a compound of interest for cancer research.

Q2: I cannot find a recommended starting concentration for this compound for my cell line. Where should I begin?

A: Since specific dosage recommendations for this compound are not widely established in the literature, a good starting point is to conduct a dose-response experiment. Based on studies with other ionophore antibiotics like Salinomycin and Monensin, a broad range of concentrations from low nanomolar (nM) to low micromolar (µM) is recommended for initial screening. For example, you could start with a range of 10 nM to 10 µM.

Q3: How does the activity of this compound vary between different cell lines?

A: The cytotoxic effects of this compound are expected to be highly cell-line dependent. Factors such as the expression of drug transporters, differences in membrane composition, and the activity of specific signaling pathways can all influence a cell line's sensitivity to the compound. Therefore, it is crucial to determine the optimal dosage for each specific cell line you are working with.

Q4: What are the key signaling pathways affected by ionophore antibiotics like this compound?

A: Ionophore antibiotics can modulate several important signaling pathways in cancer cells. By disrupting ion gradients, they can indirectly affect pathways that are sensitive to changes in intracellular ion concentrations. These can include the Wnt/β-catenin and Hedgehog signaling pathways, both of which are critical in cancer stem cell biology.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and be precise with pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution of formazan crystals (in MTT assay).Ensure the solubilization buffer is added to all wells and that the plate is adequately agitated until all purple crystals are dissolved.
No cytotoxic effect observed even at high concentrations. The cell line may be resistant to this compound.Consider using a positive control for cytotoxicity to ensure the assay is working. If the assay is valid, the cell line may indeed be resistant.
The compound may have degraded.Ensure proper storage of the this compound stock solution (protected from light, appropriate temperature).
The incubation time is too short.Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for a sufficient response.
Unexpected cell morphology changes. Ionophores can induce vacuolization and changes in cell adhesion.These may be on-target effects of the compound. Document these morphological changes alongside your viability data.
pH shift in the culture medium.Ionophores can affect proton gradients. Monitor the pH of your culture medium, especially during longer incubation periods.

Data Presentation

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across different cancer cell lines after 48 hours of treatment. These values are for illustrative purposes and should be experimentally determined for your specific cell line.

Cell Line Cancer Type Hypothetical IC50 (µM)
MCF-7Breast Cancer1.5
A549Lung Cancer2.8
HCT116Colon Cancer0.9
U87 MGGlioblastoma5.2

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cancer cell line

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare 2x concentrated drug solutions.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Detection using Annexin V Staining

This protocol describes how to detect apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture your cells in 6-well plates and treat them with this compound at the desired concentration (e.g., the IC50 value) for the desired time. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) indicates early apoptotic cells, while PI signal indicates late apoptotic or necrotic cells.

Visualizations

Indanomycin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Ion_Channel Ion Channel Disruption This compound->Ion_Channel Induces Ion_Imbalance Ion Imbalance (K+, Na+, H+) Ion_Channel->Ion_Imbalance Wnt_Pathway Wnt/β-catenin Pathway Ion_Imbalance->Wnt_Pathway Modulates Hedgehog_Pathway Hedgehog Pathway Ion_Imbalance->Hedgehog_Pathway Modulates Apoptosis Apoptosis Wnt_Pathway->Apoptosis Leads to Hedgehog_Pathway->Apoptosis Leads to

Caption: Potential signaling pathways affected by this compound.

Experimental_Workflow start Start: Select Cell Line seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 apoptosis_assay Perform Apoptosis Assay (at IC50 concentration) calc_ic50->apoptosis_assay analyze_apoptosis Analyze Apoptosis Data apoptosis_assay->analyze_apoptosis end End: Optimal Dosage Determined analyze_apoptosis->end

Caption: Workflow for determining the optimal this compound dosage.

Indanomycin stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Indanomycin in long-term experiments, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a carboxylic acid ionophore antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] It is active against Gram-positive bacteria and functions by transporting ions across biological membranes.[3] In research, it is used to study the effects of ion transport on cellular processes.

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It has limited solubility in water.

Q4: What are the general factors that can affect the stability of this compound in experimental settings?

The stability of this compound, like many small molecules, can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: The stability of compounds can be pH-dependent.

  • Light: Exposure to UV or ambient light can cause photodegradation.[4]

  • Oxidation: Reactive oxygen species can lead to chemical degradation.

Troubleshooting Guide: this compound Stability Issues

This guide addresses potential stability problems that may arise during long-term experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time in aqueous solution. Degradation in aqueous media.Prepare fresh solutions for each experiment or store stock solutions in recommended organic solvents at -20°C or below. Minimize the time the compound is in aqueous buffer.
Inconsistent experimental results between batches. Degradation due to light exposure.Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
Degradation due to temperature fluctuations.Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes.
Precipitation of this compound in aqueous buffers. Low aqueous solubility.First, dissolve this compound in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol: General Stability Assessment of this compound in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period.

Materials:

  • This compound

  • Chosen aqueous buffer (e.g., PBS, pH 7.4)

  • Suitable organic solvent (e.g., DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid)

  • Temperature-controlled incubator

  • Light-protective containers (e.g., amber vials)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Working Solution Preparation: Dilute the stock solution with the aqueous buffer to the final desired concentration for the experiment.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration and purity. This will serve as the baseline.

  • Incubation: Store the remaining working solution under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution.

  • HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining amount of intact this compound and to observe the appearance of any new peaks that may correspond to degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate. The appearance of new peaks in the chromatogram is indicative of degradation products.

Visualizations

Logical Workflow for Investigating this compound Stability

A Define Experimental Conditions (Buffer, Temp, Light) B Prepare Fresh this compound Stock Solution (e.g., in DMSO) A->B C Prepare Working Solution in Aqueous Buffer B->C D T=0 Analysis (HPLC) - Establish Initial Concentration - Check Purity C->D E Incubate Under Experimental Conditions C->E H Data Analysis: - Quantify Remaining this compound - Identify Degradation Products D->H F Collect Aliquots at Time Points E->F G Analyze Aliquots by HPLC F->G G->H I Determine Stability Profile H->I

Workflow for assessing this compound stability.

Conceptual Signaling Pathway Disruption by an Ionophore

As an ionophore, this compound disrupts the normal ion gradients across cellular membranes. This can have widespread, indirect effects on various signaling pathways that are dependent on specific ion concentrations. A primary example is the disruption of intracellular calcium signaling.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Ca_cytosol Increased Intracellular Ca2+ This compound->Ca_cytosol Facilitates Ca2+ influx Ca_channel Ca2+ Channel (Conceptual) Ca_channel->Ca_cytosol Natural Ca2+ influx Calmodulin Calmodulin Activation Ca_cytosol->Calmodulin CaMK CaMK Activation Calmodulin->CaMK Downstream Downstream Signaling (e.g., Gene Expression, Enzyme Activation) CaMK->Downstream

Conceptual disruption of Ca2+ signaling by an ionophore.

References

How to prevent Indanomycin-induced cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Indanomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound on non-target cells during in vitro experiments. The following information is curated from scientific literature and provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Disclaimer: this compound is a potent ionophore antibiotic with significant cytotoxicity. The information provided here is for research purposes only and should be used in conjunction with a thorough understanding of the compound and standard laboratory safety practices. Due to limited direct research on this compound-specific cytotoxicity prevention, some recommendations are extrapolated from studies on structurally and functionally similar polyether ionophores like Salinomycin and Monensin.

Troubleshooting Guide: Unexpected Cytotoxicity in Non-Target Cells

This guide addresses common issues of high cytotoxicity in non-target (healthy) cell lines during experiments with this compound.

Observation Potential Cause Recommended Action
High cell death at expected non-toxic concentrations 1. Incorrect concentration calculation: Errors in dilution or stock concentration determination.2. Cell line hypersensitivity: Some cell lines are inherently more sensitive to ionophores.3. Suboptimal cell culture conditions: Stressed cells are more susceptible to drug-induced toxicity.1. Verify stock concentration and dilution series: Use a calibrated spectrophotometer or other quantitative methods.2. Perform a dose-response curve: Determine the IC50 for your specific non-target cell line (see protocol below).3. Optimize cell culture conditions: Ensure proper pH, nutrient levels, and absence of contamination.
Inconsistent cytotoxicity between experiments 1. Variability in cell health and density: Differences in cell confluency or passage number.2. Inconsistent drug preparation: Fresh dilutions are crucial as this compound may degrade in solution.3. Pipetting errors: Inaccurate dispensing of the compound.1. Standardize experimental setup: Use cells within a consistent passage number range and seed at a uniform density.2. Prepare fresh this compound solutions for each experiment. 3. Use calibrated pipettes and proper pipetting techniques.
Control (untreated) cells also show signs of stress 1. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high.2. Contamination: Bacterial or fungal contamination of cell cultures.1. Perform a solvent toxicity control: Test the highest concentration of the vehicle used in your experiment.2. Regularly screen for contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity in non-target cells?

A1: While the exact mechanism for this compound is not fully elucidated, as a polyether ionophore antibiotic, its cytotoxicity is likely mediated by its ability to transport cations across cellular and subcellular membranes, disrupting crucial ion gradients. This can lead to:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to impaired ATP synthesis and the release of pro-apoptotic factors.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.

  • Induction of Apoptosis: The culmination of cellular stress triggers programmed cell death.

Q2: Are there ways to reduce the cytotoxic effects of this compound on my non-target cells in vitro?

A2: Yes, several strategies can be employed to minimize off-target cytotoxicity:

  • Dose Optimization: The most critical step is to determine the lowest effective concentration of this compound that achieves the desired effect on your target cells while minimizing toxicity to non-target cells.

  • Co-administration of Antioxidants: Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially mitigate some of the damage by counteracting ROS production. This approach is exploratory and would require validation for your specific cell type.

  • Targeted Delivery Systems (Advanced): For in vivo applications, encapsulating this compound in nanoparticles or liposomes can help to selectively deliver the drug to target cells, reducing systemic toxicity.

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A3: Common indicators of cytotoxicity include:

  • Reduced cell viability and proliferation: This can be observed as a decrease in cell number or a lower metabolic activity, often measured by assays like the MTT or WST-1 assay.

  • Morphological changes: Cells may exhibit signs of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.

  • Increased apoptosis markers: Assays for apoptosis, such as Annexin V/PI staining or caspase activity assays, will show an increase in positive cells.

  • Detachment of adherent cells: A noticeable increase in floating cells in the culture medium of adherent cell lines.

Q4: How can I differentiate between apoptosis and necrosis induced by this compound?

A4: It is recommended to use multiple assays to assess the mode of cell death. For example, combining an apoptosis assay like Annexin V/PI staining with a cytotoxicity assay that measures membrane integrity, such as the LDH release assay, can help distinguish between the two. High concentrations of this compound may induce secondary necrosis.

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound in Non-Target Cells

Objective: To determine the concentration of this compound that inhibits the growth of non-target cells by 50%.

Materials:

  • Non-target cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Plate reader

Procedure:

  • Seed the non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be wide enough to encompass both minimal and maximal effects.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric reaction to occur.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessment of this compound-Induced Apoptosis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Non-target cell line

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Visualizations

Indanomycin_Cytotoxicity_Pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell IonTransport Disruption of Ion Gradients CellMembrane->IonTransport Mitochondria Mitochondrial Dysfunction IonTransport->Mitochondria ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors ROS->Apoptosis Antioxidants Antioxidants (e.g., NAC, Vit E) Antioxidants->ROS Inhibits

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow Start Start: Observe high non-target cytotoxicity DoseResponse 1. Perform Dose-Response (Determine IC50) Start->DoseResponse OptimizeDose 2. Optimize this compound Concentration DoseResponse->OptimizeDose Antioxidant 3. Co-administer Antioxidants OptimizeDose->Antioxidant AssessApoptosis 4. Assess Apoptosis (Annexin V/PI) Antioxidant->AssessApoptosis End End: Reduced Cytotoxicity AssessApoptosis->End

Caption: Experimental workflow for mitigating this compound cytotoxicity.

Degradation of Indanomycin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Indanomycin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various storage conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound (also known as X-14547A) is an ionophore antibiotic produced by Streptomyces antibioticus.[1][2] It is a hybrid nonribosomal peptide-polyketide and is active against Gram-positive bacteria.[2][3] As an ionophore, it facilitates the transport of ions across cell membranes.[1] Its chemical structure includes an indane ring system.

Q2: What are the primary factors that can cause degradation of this compound?

While specific degradation pathways for this compound are not extensively published, based on general principles of pharmaceutical stability, the following factors are critical to consider for preventing degradation:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • pH: Extremes in pH (both acidic and alkaline conditions) can lead to hydrolysis of functional groups within the molecule.

  • Light: Exposure to UV or visible light can cause photodegradation.

  • Oxygen: Oxidative degradation can occur, particularly if the molecule has susceptible functional groups.

  • Humidity: Moisture can facilitate hydrolytic degradation and other chemical reactions.

Q3: How should I store my stock solutions of this compound?

For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in a suitable solvent. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can contribute to degradation. The container should be tightly sealed to prevent solvent evaporation and moisture ingress. For light-sensitive compounds, amber vials or tubes wrapped in aluminum foil are recommended.

Q4: What are the potential consequences of using degraded this compound in my experiments?

Using degraded this compound can lead to several issues:

  • Reduced Potency: The concentration of the active compound will be lower than expected, leading to inaccurate and unreliable experimental results.

  • Altered Biological Activity: Degradation products may have different biological activities, or they could be inactive, leading to misinterpretation of data.

  • Toxicity: Degradation products could be more toxic than the parent compound, potentially causing unexpected cytotoxicity or other adverse effects in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review your storage conditions. Was the compound stored at the recommended temperature and protected from light? Were stock solutions subjected to multiple freeze-thaw cycles?

    • Solution: Prepare fresh stock solutions from a new vial of solid this compound. Aliquot the new stock solution into single-use vials for future experiments.

  • Possible Cause 2: Degradation in experimental media.

    • Troubleshooting Step: The pH or components of your culture medium may be causing degradation over the course of your experiment.

    • Solution: Perform a stability study of this compound in your experimental medium. Incubate the compound in the medium for the duration of your experiment and analyze its concentration at different time points using an appropriate analytical method like HPLC.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: This is a strong indication of compound degradation. Review the handling and storage of the sample.

    • Solution: Compare the chromatogram of your current sample with that of a freshly prepared standard. If new peaks are present in your sample, it confirms degradation. It is crucial to identify and characterize these degradation products if possible, as they may interfere with your results.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: The unexpected peaks could be from a contaminated solvent, glassware, or other reagents.

    • Solution: Run a blank (solvent only) to check for contamination. Use high-purity solvents and clean glassware for all experiments.

Data on this compound Stability (Illustrative)

The following tables provide an example of how to present quantitative data on the stability of this compound. Please note that this is illustrative data based on general principles of antibiotic stability and not from published studies on this compound.

Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4) over 30 days.

Storage Temperature (°C)Day 0 (%)Day 7 (%)Day 14 (%)Day 30 (%)
-8010099.899.599.2
-2010099.598.997.5
410095.290.182.3
25 (Room Temp)10085.672.355.1

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C over 24 hours.

pH0 hours (%)6 hours (%)12 hours (%)24 hours (%)
3.010092.185.475.8
5.010098.597.295.0
7.410099.198.396.8
9.010088.378.965.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

3. Sample Analysis:

  • At designated time points, withdraw aliquots of the stressed samples.
  • Neutralize the acidic and alkaline samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Study of this compound

This protocol assesses the stability of this compound under recommended storage conditions over an extended period.

1. Sample Preparation:

  • Prepare multiple aliquots of this compound stock solution (e.g., 1 mg/mL in DMSO) in amber vials.

2. Storage Conditions:

  • Store the vials at the following temperatures: -80°C, -20°C, 4°C, and 25°C.
  • Ensure that samples stored at 25°C are also assessed under controlled humidity conditions (e.g., 60% RH).

3. Time Points for Analysis:

  • Analyze the samples at predetermined time points, such as 0, 1, 3, 6, 12, and 24 months.

4. Analysis:

  • At each time point, retrieve one vial from each storage condition.
  • Allow the sample to thaw to room temperature.
  • Analyze the concentration and purity of this compound using a validated HPLC method.
  • Visually inspect the solution for any changes in color or precipitation.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_longterm Long-Term Storage cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Forced Degradation Studies base Alkaline Hydrolysis prep->base Forced Degradation Studies oxid Oxidation prep->oxid Forced Degradation Studies thermal Thermal Stress prep->thermal Forced Degradation Studies photo Photodegradation prep->photo Forced Degradation Studies t_minus_80 -80°C prep->t_minus_80 Long-Term Stability Studies t_minus_20 -20°C prep->t_minus_20 Long-Term Stability Studies t_4 4°C prep->t_4 Long-Term Stability Studies t_25 25°C / 60% RH prep->t_25 Long-Term Stability Studies hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc t_minus_80->hplc t_minus_20->hplc t_4->hplc t_25->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Review Storage and Handling (Temp, Light, Freeze-Thaw) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes proper_storage Storage Conditions Correct check_storage->proper_storage No prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh check_media_stability Assess Stability in Experimental Medium proper_storage->check_media_stability unstable_in_media Unstable in Medium check_media_stability->unstable_in_media Yes stable_in_media Stable in Medium check_media_stability->stable_in_media No modify_protocol Modify Experimental Protocol (e.g., shorter incubation) unstable_in_media->modify_protocol other_factors Investigate Other Experimental Variables stable_in_media->other_factors

Caption: Troubleshooting inconsistent this compound bioactivity.

References

Technical Support Center: Enhancing Indanomycin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Indanomycin production from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this potent ionophore antibiotic.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the fermentation of Streptomyces antibioticus for this compound production.

Issue Potential Causes Troubleshooting Steps
Low or No this compound Yield 1. Suboptimal Media Composition2. Inadequate Precursor Supply3. Non-ideal Fermentation Parameters (pH, Temp, DO)4. Strain Instability or Degradation1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. See the Media Optimization Protocol below.2. Precursor Feeding: Supplement the medium with biosynthetic precursors. Refer to the Precursor Feeding Protocol.3. Parameter Optimization: Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation. See Table 1 for recommended ranges.4. Strain Maintenance: Use fresh glycerol stocks for inoculation and consider re-isolating high-producing colonies.
Inconsistent Batch-to-Batch Yield 1. Variability in Inoculum Quality2. Inconsistent Nutrient Levels in Media Components3. Fluctuations in Fermentation Parameters1. Standardize Inoculum: Implement a two-stage seed culture protocol to ensure a consistent and healthy inoculum.2. Quality Control of Media: Use high-purity, consistent sources for all media components.3. Process Control: Calibrate probes and ensure tight control of all fermentation parameters.
Foaming in the Bioreactor 1. High Protein Content in the Medium (e.g., soybean meal)2. High Agitation and Aeration Rates3. Cell Lysis1. Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) as needed.[1][2]2. Optimize Agitation/Aeration: Gradually increase agitation and aeration rates as biomass increases.[3]3. Mechanical Foam Breaker: If available, use a mechanical foam breaker in the bioreactor headspace.[1]
Contamination 1. Incomplete Sterilization of Media or Equipment2. Non-sterile Inoculation or Sampling Techniques3. Compromised Bioreactor Seals1. Verify Sterilization: Use biological indicators to confirm autoclave cycles are effective.[4]2. Aseptic Technique: Strictly adhere to aseptic techniques during all manipulations.3. Bioreactor Integrity Check: Perform pressure-hold tests on the bioreactor before sterilization.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for this compound biosynthesis?

A1: The biosynthesis of this compound in Streptomyces antibioticus utilizes one unit of L-proline, six units of malonyl-CoA, and two units each of methylmalonyl-CoA and ethylmalonyl-CoA. Supplementing the fermentation medium with these precursors, particularly L-proline, can enhance the yield.

Q2: What are the optimal fermentation parameters for this compound production?

A2: While optimal conditions should be determined empirically for your specific strain and equipment, the following table provides a general starting point based on typical Streptomyces fermentations for secondary metabolite production.

Table 1: General Fermentation Parameters for Streptomyces spp.

Parameter Recommended Range Rationale
Temperature 28-32°CBalances biomass growth and enzyme stability for secondary metabolism.
pH 6.5-7.5Maintains physiological health and enzyme function. The pH can influence the production of secondary metabolites.
Dissolved Oxygen (DO) >30% saturationStreptomyces are aerobic, and oxygen is crucial for both growth and antibiotic synthesis.
Agitation 200-400 rpmEnsures proper mixing and oxygen transfer, but excessive shear can damage mycelia.

Q3: How can I genetically modify my Streptomyces strain to improve this compound yield?

A3: Genetic engineering can be a powerful tool. Key strategies include:

  • Overexpression of Pathway-Specific Activators: Identify and overexpress regulatory genes within the this compound biosynthetic gene cluster.

  • Deletion of Competing Pathways: Use CRISPR-Cas9 to knock out genes for competing secondary metabolite pathways, redirecting precursors towards this compound synthesis.

  • Ribosome Engineering: Introduce mutations that confer resistance to certain antibiotics, which can sometimes lead to enhanced production of other secondary metabolites.

Q4: My this compound yield is high, but the product is unstable. What can I do?

A4: this compound, like many polyketides, can be sensitive to pH and temperature extremes. Ensure that the pH of your culture does not drift significantly outside the optimal range during the production phase. Additionally, cool the broth promptly after harvesting and consider using solvents with appropriate stabilizers during extraction and purification.

Experimental Protocols

Media Optimization Protocol

This protocol outlines a systematic approach to optimizing the carbon and nitrogen sources for this compound production.

1. Baseline Culture:

  • Establish a baseline fermentation using a standard rich medium such as Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium.

  • Run the fermentation under standard conditions (e.g., 30°C, 250 rpm, 7 days).

  • Quantify the this compound yield.

2. Carbon Source Screening:

  • Prepare a basal medium containing all necessary components except the primary carbon source.

  • Test various carbon sources (e.g., glucose, starch, glycerol, maltose) at a standard concentration (e.g., 2% w/v).

  • Run the fermentations and compare the this compound yield to the baseline.

3. Nitrogen Source Screening:

  • Using the best carbon source from the previous step, prepare a basal medium lacking a primary nitrogen source.

  • Test various nitrogen sources (e.g., soybean meal, peptone, yeast extract, ammonium sulfate) at a standard concentration (e.g., 1% w/v).

  • Run the fermentations and compare the this compound yield.

4. Response Surface Methodology (RSM):

  • Once the best carbon and nitrogen sources are identified, use a statistical approach like RSM to determine their optimal concentrations and interactions.

Table 2: Example of Media Optimization Data for a Streptomyces Fermentation

Carbon Source (2%) Nitrogen Source (1%) Relative this compound Yield (%)
GlucoseSoybean Meal100
StarchSoybean Meal125
GlycerolSoybean Meal80
StarchPeptone110
StarchYeast Extract135

Note: This is illustrative data. Actual results will vary.

Precursor Feeding Protocol

This protocol describes how to supplement the fermentation with a key precursor, L-proline.

1. Prepare a Sterile Stock Solution:

  • Prepare a 1 M stock solution of L-proline in distilled water.

  • Sterilize the solution by filtration through a 0.22 µm filter.

2. Determine Feeding Time:

  • This compound is a secondary metabolite, so production typically begins in the late exponential or early stationary phase of growth. This is usually 24-48 hours after inoculation.

3. Fed-Batch Strategy:

  • At the determined feeding time, add the sterile L-proline stock solution to the fermentation culture to a final concentration of 1-10 mM.

  • It is often beneficial to feed the precursor in smaller doses over a period of time (e.g., every 12 hours) to avoid potential toxicity or metabolic burden.

4. Analysis:

  • Compare the final this compound yield from the precursor-fed culture to a control culture without precursor addition.

CRISPR-Cas9 Gene Knockout Protocol for Streptomyces

This is a generalized workflow for deleting a competing secondary metabolite pathway.

1. Design Guide RNA (gRNA):

  • Identify the target gene for knockout.

  • Use a CRISPR design tool to select a 20-bp gRNA sequence with a suitable Protospacer Adjacent Motif (PAM).

2. Construct the Editing Plasmid:

  • Synthesize oligonucleotides for the gRNA.

  • Clone the gRNA into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

  • Clone 1-2 kb homology arms flanking the target gene into the same vector. These will serve as the template for homology-directed repair.

3. Conjugation into Streptomyces:

  • Transform the final plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

  • Mate the donor E. coli with your Streptomyces antibioticus strain on a suitable agar medium.

  • Select for exconjugants that have received the plasmid using an appropriate antibiotic.

4. Curing the Plasmid and Screening for Mutants:

  • Grow the exconjugants under non-selective conditions to encourage loss of the CRISPR plasmid.

  • Screen colonies by PCR to identify those with the desired gene deletion.

  • Confirm the deletion by Sanger sequencing.

Visualizations

experimental_workflow Figure 1: General Workflow for Yield Improvement cluster_strain Strain Improvement cluster_fermentation Fermentation Optimization cluster_downstream Downstream Processing strain_dev Strain Development (e.g., CRISPR-Cas9) media_opt Media Optimization (Carbon/Nitrogen Sources) strain_dev->media_opt Optimized Strain precursor_feed Precursor Feeding (e.g., L-proline) media_opt->precursor_feed param_opt Parameter Optimization (pH, Temp, DO) precursor_feed->param_opt extraction Extraction & Purification param_opt->extraction

Caption: General Workflow for Yield Improvement

signaling_pathway Figure 2: Simplified Regulatory Cascade in Streptomyces signal Environmental Signal (e.g., Nutrient Limitation) tcs_s Sensor Kinase signal->tcs_s Activates tcs_r Response Regulator tcs_s->tcs_r Phosphorylates global_reg Global Regulator (e.g., AfsR, PhoP) tcs_r->global_reg Activates Transcription pathway_reg Pathway-Specific Activator (in this compound BGC) global_reg->pathway_reg Activates Transcription biosynthesis This compound Biosynthesis Genes pathway_reg->biosynthesis Activates Transcription This compound This compound biosynthesis->this compound

References

Technical Support Center: Minimizing Off-Target Effects of Indanomycin in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indanomycin. The focus is to help identify and mitigate potential off-target effects in cellular assays to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an ionophore antibiotic produced by Streptomyces antibioticus.[1][2] As an ionophore, its primary on-target effect is to transport divalent cations, such as calcium (Ca²⁺), across biological membranes, disrupting cellular ion homeostasis. This influx of ions can trigger various downstream signaling pathways. While its antibacterial properties are well-documented, in mammalian cellular assays, it is often used to artificially increase intracellular calcium levels to study calcium-dependent signaling pathways.

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects of this compound are not extensively documented in publicly available literature, based on the known behavior of other ionophores, potential off-target effects may include:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to impaired cellular respiration and ATP depletion.[3]

  • Induction of Oxidative Stress: Increased production of reactive oxygen species (ROS) due to mitochondrial stress.[4]

  • Alterations in Intracellular pH: Disruption of proton gradients across cellular membranes.[5]

  • Non-specific Cytotoxicity: At higher concentrations, this compound can lead to cell death through mechanisms independent of its ionophore activity, such as apoptosis or necrosis.

  • Transport of Other Divalent Cations: Like other ionophores, this compound may also transport other divalent cations such as zinc (Zn²⁺) and manganese (Mn²⁺), which could interfere with cellular processes.

Q3: How can I differentiate between on-target and off-target effects of this compound?

A3: Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are some strategies:

  • Use of Structurally Unrelated Ionophores: Compare the cellular phenotype induced by this compound with that of other calcium ionophores with different chemical structures (e.g., Ionomycin, A23187). If the phenotype is consistent across different ionophores, it is more likely to be an on-target effect of increased intracellular calcium.

  • Calcium Chelators: Pre-treatment of cells with an intracellular calcium chelator (e.g., BAPTA-AM) should abrogate the on-target effects of this compound. If the phenotype persists, it is likely an off-target effect.

  • Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound than off-target cytotoxic effects. A narrow window between the effective concentration (EC₅₀) for calcium influx and the cytotoxic concentration (IC₅₀) may indicate a higher propensity for off-target effects.

  • Target Deconvolution Techniques: Advanced techniques like the Cellular Thermal Shift Assay (CETSA) can help confirm the engagement of this compound with its intended cellular targets.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when using this compound in cellular assays.

Issue 1: High Cytotoxicity Observed at Concentrations Expected to Induce On-Target Effects

This suggests that the on-target and off-target concentration ranges are overlapping.

Potential Cause Troubleshooting Steps Expected Outcome
Cell Line Sensitivity Perform a dose-response curve to determine the IC₅₀ for cytotoxicity in your specific cell line. Compare this to the EC₅₀ for the desired on-target effect (e.g., calcium influx).A clear separation between the EC₅₀ and IC₅₀ values will define a therapeutic window for your experiments.
Off-Target Mitochondrial Toxicity Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 stain) and cellular ATP levels in response to this compound treatment.If this compound disrupts mitochondrial function at concentrations similar to those used for your primary assay, this indicates a significant off-target effect.
Induction of Oxidative Stress Measure the production of reactive oxygen species (ROS) using a fluorescent probe (e.g., DCFDA).An increase in ROS at your working concentration of this compound suggests oxidative stress is a contributing factor to cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Results in Calcium Flux Assays

This could be due to experimental variability or off-target effects interfering with the assay.

Potential Cause Troubleshooting Steps Expected Outcome
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Test the solubility of this compound in your assay buffer.Reducing the final DMSO concentration or using a different solvent may improve solubility and consistency.
Interference with Fluorescent Dyes Run a control experiment with the fluorescent calcium indicator and this compound in a cell-free system to check for quenching or autofluorescence.No change in fluorescence in the cell-free system indicates the observed signal changes are cell-dependent.
Alteration of Intracellular pH Monitor intracellular pH using a pH-sensitive dye (e.g., BCECF-AM) in the presence of this compound.If this compound significantly alters intracellular pH, this could affect the fluorescence of your calcium indicator and other cellular processes.

Quantitative Data Summary

Parameter Cell Line Type Reported IC₅₀/EC₅₀ Range (µM) Notes
Cytotoxicity (IC₅₀) Colorectal Cancer Cell Lines (p53 mutant)0.41 - 0.98Based on an indanone-based thiazolyl hydrazone derivative (ITH-6).
Cytotoxicity (IC₅₀) Various Cancer Cell Lines10 - 50General range for some natural antioxidant hybrids.
On-Target Effect (EC₅₀ for Ca²⁺ influx) Not ReportedTo be determined empiricallyExpected to be lower than the IC₅₀ for cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (IC₅₀) of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Plate your mammalian cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Add the different concentrations of this compound to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Measuring On-Target Calcium Influx (EC₅₀) using a Fluorescent Calcium Indicator

Objective: To determine the effective concentration of this compound that produces 50% of the maximal calcium influx.

Methodology:

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding this compound.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the kinetics of calcium influx.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the peak fluorescence as a function of this compound concentration to determine the EC₅₀ value.

Mandatory Visualizations

Indanomycin_On_Target_Pathway This compound This compound Ca_int Intracellular Ca²⁺ (Increased) This compound->Ca_int Facilitates Transport CellMembrane Cell Membrane Ca_ext Extracellular Ca²⁺ Downstream Downstream Ca²⁺ Signaling Pathways Ca_int->Downstream Activates

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results or High Cytotoxicity with this compound DoseResponse Perform Dose-Response for Cytotoxicity (IC₅₀) and On-Target Effect (EC₅₀) Start->DoseResponse Compare Compare IC₅₀ and EC₅₀ DoseResponse->Compare GoodWindow Sufficient Window: Proceed with experiments in the optimal concentration range Compare->GoodWindow IC₅₀ >> EC₅₀ BadWindow Overlapping Window: Investigate Off-Target Effects Compare->BadWindow IC₅₀ ≈ EC₅₀ OffTargetTests Assess Mitochondrial Toxicity, ROS Production, and pH Changes BadWindow->OffTargetTests Optimize Optimize Assay Conditions: (e.g., reduce incubation time, use lower concentration) OffTargetTests->Optimize

Caption: Troubleshooting workflow for this compound assays.

References

Indanomycin purification challenges from culture broth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Indanomycin from culture broth. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this potent ionophore antibiotic.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Yield of this compound in the Crude Extract

Possible Causes:

  • Incomplete Cell Lysis: The this compound may not be fully released from the Streptomyces antibioticus mycelia.

  • Suboptimal Extraction Solvent: The chosen solvent may not be efficient at partitioning this compound from the aqueous culture broth.

  • Degradation of this compound: The compound may be sensitive to the pH or temperature conditions during extraction.

  • Emulsion Formation: Formation of a stable emulsion during solvent extraction can lead to poor phase separation and loss of product.

Solutions:

Solution Detailed Protocol
Optimize Cell Lysis After centrifugation of the culture broth, resuspend the mycelial pellet in a suitable organic solvent (e.g., methanol or acetone) and sonicate or stir vigorously for an extended period to ensure complete cell disruption before proceeding with the main extraction.
Select an Appropriate Extraction Solvent This compound is soluble in ethanol, methanol, DMF, and DMSO, with limited water solubility[1]. Ethyl acetate is a commonly used solvent for extracting antibiotics from Streptomyces culture broths[2][3]. Perform small-scale pilot extractions with different solvents (e.g., ethyl acetate, n-butanol, chloroform) to determine the most effective one for your specific fermentation broth.
Control pH and Temperature Adjust the pH of the culture filtrate to a slightly acidic range (e.g., pH 4-5) before extraction, as this can improve the recovery of some antibiotics[2]. Conduct the extraction at room temperature or below to minimize potential thermal degradation.
Break Emulsions If an emulsion forms, it can sometimes be broken by adding a saturated brine solution, by centrifugation at a higher speed, or by passing the mixture through a bed of celite.
Problem 2: Poor Separation and Purity after Column Chromatography

Possible Causes:

  • Inappropriate Stationary Phase: The chosen silica gel may not be suitable for separating this compound from closely related impurities.

  • Incorrect Mobile Phase Composition: The solvent system may not have the optimal polarity to achieve good resolution.

  • Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation.

  • Co-elution of Impurities: this compound-related compounds, such as isomers or degradation products, may have similar chromatographic behavior. Streptomyces antibioticus is known to produce related antibiotics[4].

Solutions:

Solution Detailed Protocol
Select the Right Silica Gel Use a standard silica gel (60-120 or 230-400 mesh) for initial purification. If issues persist, consider using a different type of stationary phase, such as C18-functionalized silica for reversed-phase chromatography.
Optimize the Mobile Phase A common mobile phase for purifying antibiotics from Streptomyces is a gradient of hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. Monitor the separation using Thin Layer Chromatography (TLC) to identify the optimal solvent ratio for eluting this compound.
Determine Optimal Column Loading As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the total weight of the silica gel in the column.
Employ High-Resolution Techniques If co-elution is a persistent issue, further purification using preparative High-Performance Liquid Chromatography (HPLC) may be necessary to isolate this compound from its closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

Property Value Reference
Molecular Formula C₃₁H₄₃NO₄
Molecular Weight 493.7 g/mol
Solubility Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility.
XLogP3 7.4

This high XLogP3 value indicates that this compound is highly lipophilic, which favors extraction with organic solvents from the aqueous fermentation broth. Its limited water solubility suggests that precipitation from aqueous solutions could be a potential purification or concentration step.

Q2: What are some common impurities I might encounter during this compound purification?

A2: Impurities in this compound preparations can originate from the fermentation process or from degradation of the target molecule.

  • Streptomyces Co-metabolites: Streptomyces species are known to produce a wide array of secondary metabolites. It is possible that other antibiotics or pigments produced by S. antibioticus are co-extracted with this compound.

  • This compound-Related Compounds: A study on a marine strain of Streptomyces antibioticus reported the isolation of several this compound-related antibiotics, including 16-deethylthis compound and iso-16-deethylthis compound. These structurally similar compounds are likely to have similar physicochemical properties, making their separation challenging.

  • Degradation Products: The stability of this compound under various pH and temperature conditions has not been extensively reported. However, many antibiotics are susceptible to hydrolysis or other degradation pathways, especially at extreme pH values or elevated temperatures.

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two common and effective techniques for monitoring purity.

  • Thin Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively assess the purity of fractions from column chromatography.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The optimal ratio should be determined experimentally.

    • Visualization: Spots can be visualized under UV light (254 nm) or by staining with a suitable reagent such as iodine vapor or a p-anisaldehyde solution followed by heating.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.

    • Column: A reversed-phase C18 column is commonly used for the analysis of antibiotics.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%), can be effective.

    • Detection: UV detection at a wavelength where this compound has significant absorbance. The specific wavelength should be determined by running a UV spectrum of a purified sample.

Experimental Protocols

General Protocol for this compound Purification

This protocol provides a general workflow for the extraction and purification of this compound from a Streptomyces antibioticus culture broth. Optimization of each step is recommended for best results.

ExperimentalWorkflow

1. Fermentation and Biomass Separation:

  • Culture Streptomyces antibioticus in a suitable production medium.

  • After the desired fermentation period, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 rpm for 20 minutes) or filtration.

2. Solvent Extraction:

  • Adjust the pH of the supernatant to approximately 4.0-5.0 with a suitable acid.

  • Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude extract.

3. Silica Gel Column Chromatography:

  • Prepare a silica gel (e.g., 230-400 mesh) column in a suitable non-polar solvent like hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing this compound.

4. Further Purification (if necessary):

  • Pool the fractions containing pure or semi-pure this compound.

  • If further purification is required, a second chromatographic step, such as preparative HPLC, can be employed.

5. Final Product:

  • Evaporate the solvent from the pooled pure fractions to obtain purified this compound.

  • Characterize the final product using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting common purification challenges.

TroubleshootingLogic

References

Validation & Comparative

A Comparative Analysis of the Ionophoric Properties of Indanomycin and Ionomycin

Author: BenchChem Technical Support Team. Date: November 2025

While both Indanomycin and Ionomycin are recognized as ionophores, a detailed comparative analysis of their ionophoric activity is significantly hindered by the limited availability of specific experimental data for this compound. In contrast, Ionomycin is a well-characterized calcium ionophore with extensive documentation of its properties and applications.

This guide aims to provide a comprehensive comparison based on the available scientific literature. However, it is crucial to note the disparity in the depth of research, which necessitates a more descriptive overview for this compound alongside the quantitative data available for Ionomycin.

Overview of Ionophoric Activity

Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes. Their activity is crucial in various biological processes and they are widely used as research tools to manipulate intracellular ion concentrations. The efficacy of an ionophore is determined by its ion selectivity, transport rate, and the stability of the ion-ionophore complex.

Ionomycin: A Well-Established Calcium Ionophore

Ionomycin is a potent and selective ionophore for divalent cations, exhibiting a strong preference for calcium ions (Ca²⁺).[1] It is widely used in research to increase intracellular Ca²⁺ levels, thereby activating Ca²⁺-dependent signaling pathways.[2][3]

Quantitative Data for Ionomycin
PropertyValue/DescriptionReferences
Primary Ion Selectivity Ca²⁺[1]
Other Divalent Cations Transported Mg²⁺, Sr²⁺, Ba²⁺ (with lower affinity than Ca²⁺)[1]
Monovalent Cation Transport Negligible
Turnover Number for Ca²⁺ Efflux 3- to 5-fold greater than A23187 at saturating Ca²⁺ concentrations
Working Concentration 1 µM - 3 µM for cell-based assays
Mechanism of Action and Signaling

Ionomycin acts as a mobile carrier, binding a Ca²⁺ ion and transporting it across the cell membrane down its concentration gradient. This influx of Ca²⁺ into the cytoplasm activates numerous downstream signaling pathways, including those involving calmodulin, protein kinase C (PKC), and calcineurin. This activation can lead to a variety of cellular responses, such as T-cell activation, proliferation, and cytokine production.

Ionomycin_Signaling_Pathway Ionomycin Ionomycin Membrane Cell Membrane Ca_ext Extracellular Ca²⁺ Ca_int Intracellular Ca²⁺ ↑ Ca_ext->Ca_int Ionomycin Calmodulin Calmodulin Ca_int->Calmodulin PKC Protein Kinase C Ca_int->PKC Calcineurin Calcineurin Calmodulin->Calcineurin NFAT NFAT Calcineurin->NFAT PKC->NFAT Gene_Expression Gene Expression (e.g., Cytokines) NFAT->Gene_Expression

Caption: Ionomycin-mediated increase in intracellular Ca²⁺ activates downstream signaling pathways.

This compound: An Ionophore with Limited Characterization

This compound, also known as X-14547A, is a polyether antibiotic produced by Streptomyces antibioticus. While it is consistently referred to in the literature as an ionophore, detailed experimental data quantifying its ionophoric properties are scarce. Its primary characterization has been in the context of its antibiotic, antitumor, and insecticidal activities.

Due to the lack of specific data on cation selectivity, transport rates, and binding affinities for this compound, a direct quantitative comparison with Ionomycin is not possible at this time.

Experimental Protocols

Measuring Intracellular Calcium Increase with Ionomycin

A common method to measure the increase in intracellular calcium concentration ([Ca²⁺]i) mediated by Ionomycin is through flow cytometry using a fluorescent calcium indicator dye, such as Indo-1.

Materials:

  • Cells of interest

  • Culture medium

  • Indo-1 AM (acetoxymethyl ester)

  • Ionomycin stock solution (e.g., 1 mg/mL in DMSO)

  • Flow cytometer with UV excitation capabilities

Protocol:

  • Cell Preparation: Harvest and wash cells, then resuspend in culture medium at a concentration of 1 x 10⁷ cells/mL.

  • Dye Loading: Add Indo-1 AM to the cell suspension to a final concentration of 1-5 µM. Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with fresh culture medium to remove extracellular dye.

  • Resuspension: Resuspend the cells in fresh medium at a concentration of 1 x 10⁶ cells/mL and allow them to rest at room temperature for at least 15 minutes.

  • Baseline Measurement: Acquire data on the flow cytometer for a short period to establish a baseline [Ca²⁺]i.

  • Stimulation: Add Ionomycin to the cell suspension to a final concentration of 1-3 µM and continue acquiring data to measure the change in fluorescence, which corresponds to the increase in [Ca²⁺]i.

Calcium_Flux_Workflow Start Start: Cell Suspension Load_Dye Load with Indo-1 AM Start->Load_Dye Incubate Incubate at 37°C Load_Dye->Incubate Wash Wash to remove extracellular dye Incubate->Wash Resuspend Resuspend in fresh medium Wash->Resuspend Baseline Measure baseline fluorescence Resuspend->Baseline Stimulate Add Ionomycin Baseline->Stimulate Measure Measure fluorescence change (Ca²⁺ influx) Stimulate->Measure End End: Data Analysis Measure->End

Caption: Experimental workflow for measuring Ionomycin-induced calcium influx.

Conclusion

Ionomycin is a well-characterized and potent calcium ionophore with a clear mechanism of action and established experimental protocols. It serves as a vital tool for studying calcium signaling in a wide range of biological systems.

In contrast, while this compound is known to possess ionophoric properties, the lack of publicly available, detailed experimental data on its ion selectivity and transport kinetics prevents a direct and meaningful comparison with Ionomycin. Further research is required to fully elucidate the ionophoric characteristics of this compound and to determine its potential applications as a specific ionophore in research and drug development. Researchers interested in the specific ionophoric activities of this compound will likely need to perform their own characterization experiments.

References

A Comparative Guide to Indanomycin and Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Streptomyces is a cornerstone of antibiotic discovery, yielding a vast array of clinically significant antimicrobial agents. This guide provides a comparative overview of Indanomycin, an ionophore antibiotic, and other prominent antibiotics derived from Streptomyces, including the glycopeptide vancomycin, the lipopeptide daptomycin, the tetracycline antibiotic tetracycline, and the aminoglycoside streptomycin. While direct comparative studies on the antimicrobial potency of this compound against these other agents are limited in publicly available literature, this guide consolidates the existing data on their mechanisms of action, spectrum of activity, and provides detailed experimental protocols for their comparative evaluation.

This compound: An Ionophoric Antibiotic

This compound, also known as X-14547A, is a polyether antibiotic produced by Streptomyces antibioticus and Streptomyces griseofuscus. It functions as an ionophore with a high affinity for both monovalent and divalent cations. By forming a lipid-soluble complex with these ions, this compound facilitates their transport across biological membranes, disrupting the electrochemical gradients essential for cell viability. This unique mechanism of action contributes to its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Beyond its antibacterial properties, this compound has also demonstrated antihypertensive, antitumour, insecticidal, and antiviral activities.[1]

Comparative Analysis of Streptomyces-Derived Antibiotics

This section details the characteristics of selected antibiotics derived from Streptomyces, providing a basis for comparison with this compound.

Vancomycin
  • Producing Organism: Amycolatopsis orientalis (formerly Streptomyces orientalis)

  • Mechanism of Action: Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

  • Spectrum of Activity: Primarily effective against Gram-positive bacteria, including MRSA, Streptococcus pneumoniae, and Enterococcus species. It is not effective against Gram-negative bacteria due to its inability to penetrate the outer membrane.

Daptomycin
  • Producing Organism: Streptomyces roseosporus

  • Mechanism of Action: Daptomycin is a cyclic lipopeptide that inserts into the bacterial cell membrane of Gram-positive bacteria in a calcium-dependent manner. This leads to membrane depolarization, potassium ion efflux, and ultimately, cell death.

  • Spectrum of Activity: Exhibits potent, rapid bactericidal activity against a broad range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[2]

Tetracycline
  • Producing Organism: Various Streptomyces species, including Streptomyces aureofaciens and Streptomyces rimosus.[3][4]

  • Mechanism of Action: Tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5] This action is generally bacteriostatic.

  • Spectrum of Activity: Broad-spectrum antibiotic effective against a wide variety of Gram-positive and Gram-negative bacteria, as well as atypical bacteria like Chlamydia and Mycoplasma.

Streptomycin
  • Producing Organism: Streptomyces griseus

  • Mechanism of Action: Streptomycin is an aminoglycoside that binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of mRNA. This leads to the production of non-functional proteins and is a bactericidal effect.

  • Spectrum of Activity: Primarily active against Gram-negative bacteria and Mycobacterium tuberculosis. Its use against Gram-positive bacteria is limited.

Data Presentation

Table 1: Comparison of Mechanisms of Action and Spectrum of Activity
AntibioticProducing Organism(s)Mechanism of ActionPrimary Spectrum of Activity
This compound Streptomyces antibioticus, Streptomyces griseofuscusIonophore; disrupts ion gradients across the cell membrane.Gram-positive bacteria, including MRSA.
Vancomycin Amycolatopsis orientalisInhibits cell wall synthesis.Gram-positive bacteria, including MRSA.
Daptomycin Streptomyces roseosporusDisrupts cell membrane potential.Gram-positive bacteria, including MRSA and VRE.
Tetracycline Streptomyces spp.Inhibits protein synthesis (30S ribosome).Broad-spectrum (Gram-positive, Gram-negative, atypical).
Streptomycin Streptomyces griseusInhibits protein synthesis (30S ribosome).Primarily Gram-negative bacteria, Mycobacterium tuberculosis.
Table 2: Antibacterial Potency (Minimum Inhibitory Concentration - MIC in µg/mL)
OrganismThis compoundVancomycinDaptomycinTetracyclineStreptomycin
Staphylococcus aureus 4.0 - 8.0*0.5 - 2.00.25 - 1.00.25 - 4.01.0 - 8.0
Enterococcus faecalis Data not available1.0 - 4.01.0 - 4.01.0 - 16.0>64
Streptococcus pneumoniae Data not available0.25 - 1.0≤0.06 - 0.50.06 - 2.04.0 - 16.0
Escherichia coli Data not available>128>1280.5 - 8.01.0 - 8.0
Pseudomonas aeruginosa Data not available>128>1288.0 - 64.04.0 - 32.0

*Data for this compound and its related compounds against Staphylococcus aureus.

Experimental Protocols

To facilitate direct and objective comparison of this compound with other antibiotics, the following detailed experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

a. Materials:

  • Test antibiotics (this compound, Vancomycin, Daptomycin, Tetracycline, Streptomycin)

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antibiotics: In the 96-well plate, perform a two-fold serial dilution of each antibiotic in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol assesses the cytotoxic effect of the antibiotics on a mammalian cell line.

a. Materials:

  • Test antibiotics

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment with Antibiotics: Prepare serial dilutions of the test antibiotics in complete cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the solvent used for the antibiotic stock) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours.

  • Solubilization of Formazan: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the antibiotic concentration and fitting the data to a dose-response curve.

Visualizations

Indanomycin_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Complex This compound-Cation Complex This compound->Complex Binds Cation Cation (e.g., K+, Na+) Cation->Complex Binds Cation_in Low Cation Concentration Complex->Cation_in Transports across membrane Cation_out High Cation Concentration Disruption Disruption of Ion Gradient Cation_in->Disruption Death Cell Death Disruption->Death MIC_Assay_Workflow MIC Assay Workflow start Start prep_antibiotics Prepare Antibiotic Stock Solutions start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_antibiotics->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

References

Indanomycin's Antibacterial Efficacy: A Comparative Analysis Against Key Control Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Indanomycin against established Gram-positive control strains. The data presented is compiled from various studies to offer a comprehensive overview of its potential as an antibacterial agent. Detailed experimental methodologies and a visualization of its mechanism of action are included to support further research and development.

Comparative Antibacterial Activity

This compound demonstrates significant activity against Gram-positive bacteria. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), is comparable to several established antibiotics. The following table summarizes the MIC values of this compound and other common antibacterial agents against key American Type Culture Collection (ATCC) control strains.

Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL

AntibioticStaphylococcus aureus ATCC 29213Enterococcus faecalis ATCC 29212Streptococcus pneumoniae ATCC 49619
This compound-related compounds 4.0 - 8.0 Not widely reportedNot widely reported
Vancomycin0.5 - 2.01.0 - 4.0≤0.5
Linezolid1.0 - 4.01.0 - 4.00.5 - 2.0
Daptomycin0.25 - 1.00.5 - 4.0≤0.25
Amoxicillin>16 (Resistant)≤2.0≤0.06
Ciprofloxacin0.25 - 1.00.5 - 2.01.0 - 2.0

Note: Data for comparator antibiotics is sourced from various studies and quality control ranges established by the Clinical and Laboratory Standards Institute (CLSI). The MIC for this compound-related compounds is based on available research and may vary depending on the specific derivative.

Mechanism of Action: Ionophore Activity

This compound is classified as an ionophore antibiotic[1][2][3][4]. Its primary mechanism of action involves the disruption of the normal ion concentration gradient across the bacterial cell membrane[3]. By forming lipid-soluble complexes with cations such as K+, Na+, and Ca2+, this compound facilitates their transport across the hydrophobic lipid bilayer. This uncontrolled ion movement dissipates the membrane potential, leading to a cascade of detrimental effects on essential cellular processes and ultimately causing bacterial cell death. This mechanism is particularly effective against Gram-positive bacteria.

cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound IonChannel Ion Channel Formation This compound->IonChannel Forms complex with cations Cations_in Cations (K+, Na+) (Intracellular) IonChannel->Cations_in Uncontrolled influx/efflux Cations_out Cations (K+, Na+) (Extracellular) Cations_out->IonChannel MembranePotential Disruption of Membrane Potential Cations_in->MembranePotential CellularProcesses Inhibition of Essential Cellular Processes MembranePotential->CellularProcesses CellDeath Bacterial Cell Death CellularProcesses->CellDeath

Caption: Mechanism of action of this compound as an ionophore antibiotic.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this procedure to ensure reproducibility and accuracy.

Broth Microdilution Method (Based on CLSI M07 guidelines)

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Experimental Workflow:

  • Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial agent (e.g., this compound) in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilution: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination using the broth microdilution method.

References

A Comparative Analysis of Indanomycin and Valinomycin: Ionophoric Antibiotics in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between ionophoric compounds is critical for advancing research and therapeutic applications. This guide provides a detailed comparative analysis of two prominent ionophores: Indanomycin and Valinomycin, focusing on their mechanisms of action, physicochemical properties, and biological effects, supported by experimental data and protocols.

This compound and Valinomycin are both microbial-derived ionophores that facilitate the transport of ions across lipid membranes. However, they belong to different classes of ionophores and exhibit distinct ion selectivities and biological activities. Valinomycin is a neutral, cyclic depsipeptide renowned for its exceptional selectivity for potassium ions (K⁺)[1][2]. In contrast, this compound is a carboxylic acid ionophore, also known as a polyether antibiotic, capable of transporting both monovalent and divalent cations[3][4]. This fundamental difference in their ionophoric nature underpins their divergent biological effects and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Valinomycin is presented in Table 1. These properties influence their solubility, membrane permeability, and interaction with biological systems.

PropertyThis compoundValinomycin
Chemical Formula C₃₁H₄₃NO₄[3]C₅₄H₉₀N₆O₁₈
Molecular Weight 493.7 g/mol 1111.34 g/mol
Type of Ionophore Carboxylic Acid IonophoreNeutral Depsipeptide Ionophore
Solubility Soluble in ethanol, methanol, DMF, DMSO; Limited water solubility.Soluble in methanol, ethanol, ethyl acetate, petrol-ether, dichloromethane.
Producing Organism Streptomyces antibioticusStreptomyces fulvissimus and other Streptomyces species

Comparative Performance and Mechanism of Action

The primary distinction between this compound and Valinomycin lies in their ion selectivity and mechanism of transport.

Valinomycin: As a neutral ionophore, Valinomycin functions as a mobile carrier that specifically chelates K⁺ within its central cavity. The exterior of the Valinomycin-K⁺ complex is hydrophobic, allowing it to diffuse readily across the lipid bilayer. This transport is electrogenic, meaning it results in a net movement of charge across the membrane. The high selectivity for K⁺ over other cations, such as sodium (Na⁺), is a hallmark of Valinomycin, with a selectivity ratio of up to 10,000:1. This specificity arises from the precise fit of the dehydrated K⁺ ion within the ionophore's cavity, which is stabilized by interactions with six carbonyl oxygen atoms.

The primary biological consequence of Valinomycin's activity is the dissipation of the electrochemical gradient across cellular membranes, particularly the mitochondrial inner membrane. By transporting K⁺ into the mitochondrial matrix, Valinomycin disrupts the membrane potential, a critical component of the proton-motive force required for ATP synthesis. This disruption can trigger a cascade of events, including the opening of the mitochondrial permeability transition pore, release of cytochrome c, and subsequent activation of caspases, leading to apoptosis (programmed cell death).

This compound: In contrast, this compound is a carboxylic acid ionophore that transports cations via an electroneutral exchange mechanism. It possesses a carboxyl group that must deprotonate to bind a cation. The resulting neutral complex then diffuses across the membrane. To maintain electroneutrality, the transport of a cation in one direction is coupled with the transport of a proton (H⁺) or another cation in the opposite direction. This compound has a broader selectivity profile, capable of transporting both monovalent (e.g., K⁺, Na⁺) and divalent cations (e.g., Ca²⁺, Mg²⁺). However, quantitative data on its stability constants with various cations are not extensively available in the public domain, making a direct quantitative comparison of selectivity with Valinomycin challenging.

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. Its mechanism of action is believed to involve the disruption of ion gradients across the bacterial cell membrane, leading to a collapse of the membrane potential and inhibition of essential cellular processes. The ability to transport divalent cations may also contribute to its biological effects by interfering with intracellular signaling pathways that are dependent on these ions.

Data Presentation: Ion Selectivity

The ion selectivity of an ionophore is a critical determinant of its biological activity. While comprehensive quantitative data for this compound is scarce, Table 2 provides a comparison of the known ion affinities. The stability constant (log K) is a measure of the strength of the interaction between the ionophore and the cation.

CationThis compound (log K)Valinomycin (log K in Methanol)
K⁺ Data not available4.9
Na⁺ Data not available1.4
Rb⁺ Data not available5.1
Cs⁺ Data not available4.5
Li⁺ Data not available1.1
NH₄⁺ Data not available1.8
Divalent Cations (e.g., Ca²⁺, Mg²⁺) Binds, but quantitative data not availableLow affinity

Note: The stability constants for Valinomycin can vary depending on the solvent system used for measurement.

Experimental Protocols

Determination of Ionophore-Mediated Cation Transport using a Fluorescence-Based Assay

This protocol describes a general method to assess the ionophoretic activity of compounds like this compound and Valinomycin by measuring the transport of cations into large unilamellar vesicles (LUVs) using a fluorescent indicator.

Principle: LUVs are loaded with a fluorescent dye whose fluorescence is quenched by specific cations. The addition of an ionophore facilitates the entry of these cations into the vesicles, leading to a decrease in fluorescence, which can be monitored over time.

Materials:

  • Phospholipids (e.g., POPC, POPG)

  • Fluorescent indicator (e.g., Calcein for divalent cations, or a K⁺-sensitive dye like PBFI)

  • Buffer (e.g., HEPES, Tris)

  • Cation salts (e.g., KCl, CaCl₂)

  • Ionophore solutions (this compound and Valinomycin in a suitable solvent like DMSO or ethanol)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Vesicle Preparation:

    • Prepare a lipid film by dissolving phospholipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas and then under vacuum.

    • Hydrate the lipid film with a buffer containing the fluorescent indicator (e.g., 50 mM Calcein).

    • Create LUVs by subjecting the lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Removal of External Dye: Separate the dye-loaded LUVs from the unencapsulated dye using a size-exclusion chromatography column equilibrated with the assay buffer.

  • Fluorescence Assay:

    • Dilute the LUV suspension in the assay buffer in a cuvette to a final lipid concentration of approximately 0.1-0.5 mM.

    • Place the cuvette in a temperature-controlled fluorometer and record the baseline fluorescence.

    • Add the cation salt of interest to the external medium to create an ion gradient.

    • Initiate the transport by adding a small volume of the ionophore solution (e.g., 1-10 µM final concentration).

    • Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the rate of ion transport.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the vesicles and determine the maximal fluorescence quenching.

Assessment of Mitochondrial Membrane Potential using the JC-1 Assay

This protocol details the use of the JC-1 fluorescent probe to measure changes in mitochondrial membrane potential (ΔΨm) in response to treatment with ionophores.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

  • Cell culture medium

  • JC-1 staining solution

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Ionophore solutions (this compound and Valinomycin)

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in a suitable culture vessel (e.g., 96-well plate, culture dish).

    • Treat the cells with various concentrations of this compound or Valinomycin for the desired time period. Include untreated cells as a negative control and cells treated with a known mitochondrial uncoupler (e.g., CCCP) as a positive control.

  • JC-1 Staining:

    • Remove the culture medium and wash the cells once with PBS.

    • Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to the cells and incubate at 37°C for 15-30 minutes in the dark.

  • Washing and Analysis:

    • Remove the staining solution and wash the cells with PBS.

    • Add fresh PBS or culture medium to the cells.

  • Data Acquisition:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red (J-aggregates) and green (J-monomers) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer equipped with lasers and detectors for green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

    • Microplate Reader: Measure the fluorescence intensity in each well using appropriate excitation and emission wavelengths for red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualizations

Signaling Pathway of Valinomycin-Induced Apoptosis

Valinomycin_Apoptosis Valinomycin Valinomycin Membrane Mitochondrial Inner Membrane Valinomycin->Membrane Facilitates K⁺ transport DeltaPsi ΔΨm Dissipation Membrane->DeltaPsi K_ion K⁺ Matrix Mitochondrial Matrix K_ion->Matrix Influx MPTP mPTP Opening DeltaPsi->MPTP CytC Cytochrome c Release MPTP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Ionophore_Assay_Workflow Start Start PrepVesicles Prepare Dye-Loaded Unilamellar Vesicles (LUVs) Start->PrepVesicles RemoveDye Remove External Dye via Size-Exclusion Chromatography PrepVesicles->RemoveDye SetupFluorometer Dilute LUVs in Cuvette and Record Baseline RemoveDye->SetupFluorometer AddCation Add Cation Salt to Create Gradient SetupFluorometer->AddCation AddIonophore Add Ionophore (this compound or Valinomycin) AddCation->AddIonophore MonitorFluorescence Monitor Fluorescence Quenching AddIonophore->MonitorFluorescence End End MonitorFluorescence->End Ionophore_Classes Ionophores Ionophores Neutral Neutral Ionophores (Electrogenic) Ionophores->Neutral Carboxylic Carboxylic Acid Ionophores (Electroneutral Exchange) Ionophores->Carboxylic Valinomycin Valinomycin Neutral->Valinomycin This compound This compound Carboxylic->this compound K_selective Highly K⁺ Selective Valinomycin->K_selective Broad_selective Broad Monovalent & Divalent Cation Selectivity This compound->Broad_selective

References

A Comparative Guide to Cross-Resistance Between Indanomycin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential for cross-resistance between the ionophore antibiotic, Indanomycin, and other classes of antimicrobial agents. Due to the absence of specific published cross-resistance studies involving this compound, this document outlines the theoretical basis for expected cross-resistance patterns based on its mechanism of action and provides detailed experimental protocols for researchers to conduct such studies.

Understanding this compound's Mechanism of Action

This compound is a member of the ionophore class of antibiotics.[1][2][3][4][5] Ionophores are lipid-soluble molecules that transport ions across cellular membranes. This action disrupts the crucial transmembrane ion concentration gradients necessary for the survival of microorganisms. Specifically, polyether ionophores like this compound create pores in the bacterial cell membrane, leading to a collapse of the electrochemical potential and ultimately, cell death. This mechanism is distinct from many other antibiotic classes that target processes such as cell wall synthesis, protein synthesis, or DNA replication.

The primary targets for ionophore antibiotics are Gram-positive bacteria. The outer membrane of Gram-negative bacteria typically prevents these hydrophobic molecules from reaching their site of action, the inner cell membrane.

Predicted Cross-Resistance Profile of this compound

Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to another, often due to a shared mechanism of action or a common resistance mechanism (e.g., efflux pumps). Given this compound's unique mode of action as an ionophore, it is hypothesized that cross-resistance with antibiotics from other classes would be minimal.

One study on the ionophore-resistant bacterium Clostridium aminophilum F found that resistance to the ionophores monensin and lasalocid did not result in cross-resistance to most other classes of antibiotics. The only exception noted was a 32-fold increase in the minimum inhibitory concentration (MIC) for bacitracin. The study also observed that cross-resistance between different ionophores is not always predictable; for instance, monensin-adapted cultures were resistant to lasalocid, but lasalocid-adapted cultures were not as resistant to monensin.

Experimental Data on Ionophore Cross-Resistance

While specific quantitative data for this compound is not available in the public domain, the following table provides a hypothetical representation of expected outcomes from a cross-resistance study, based on findings for other ionophore antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

AntibioticClassMechanism of ActionWild-Type Strain (MIC)This compound-Resistant Strain (MIC)Fold Change
This compound Ionophore Ion Transport Disruption 2 64 32
MonensinIonophoreIon Transport Disruption46416
LasalocidIonophoreIon Transport Disruption4328
Penicillinβ-LactamCell Wall Synthesis Inhibition110
CiprofloxacinFluoroquinoloneDNA Gyrase Inhibition0.50.50
ErythromycinMacrolideProtein Synthesis Inhibition (50S)220
GentamicinAminoglycosideProtein Synthesis Inhibition (30S)110
VancomycinGlycopeptideCell Wall Synthesis Inhibition110
BacitracinPolypeptideCell Wall Synthesis Inhibition825632

Note: This data is illustrative and intended to model expected results based on the known properties of ionophore antibiotics. Actual experimental results may vary.

Experimental Protocols for Assessing Cross-Resistance

To determine the cross-resistance profile of this compound, a checkerboard assay is a robust method for quantifying the interactions between two antimicrobial agents.

Checkerboard Assay Protocol

This method assesses the synergistic, additive, indifferent, or antagonistic effects of two antibiotics when used in combination. It can be adapted to test for cross-resistance by using a resistant strain.

1. Preparation of Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum of the test organism (e.g., Staphylococcus aureus) standardized to a 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Stock solutions of this compound and the comparator antibiotics at known concentrations.

2. Assay Setup:

  • Dispense 50 µL of MHB into each well of the 96-well plate.

  • Create a two-dimensional serial dilution of the two antibiotics. Dilute this compound horizontally (e.g., along the columns) and the second antibiotic vertically (e.g., along the rows). This creates a gradient of concentrations for both drugs across the plate.

  • The final volume in each well after adding the bacterial inoculum should be 100 µL.

  • Include control wells:

    • Growth control (no antibiotic)

    • Sterility control (no bacteria)

    • MIC of each antibiotic alone.

3. Inoculation and Incubation:

  • Inoculate each well with 50 µL of the standardized bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

4. Data Analysis:

  • After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:

    • FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of comparator antibiotic (FIC B) = (MIC of comparator antibiotic in combination) / (MIC of comparator antibiotic alone)

    • FIC Index = FIC A + FIC B

  • Interpret the FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Additive or Indifference

    • 4.0: Antagonism

To specifically assess cross-resistance, the MIC of various antibiotics would be determined against both the wild-type strain and a laboratory-selected this compound-resistant mutant. A significant increase in the MIC for another antibiotic in the resistant strain would indicate cross-resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a checkerboard assay to determine antibiotic cross-resistance.

Cross_Resistance_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Prepare Bacterial Inoculum and Antibiotic Stock Solutions plate_prep Prepare 96-well plate with serial dilutions of Antibiotic A and Antibiotic B start->plate_prep inoculation Inoculate plate with standardized bacterial culture plate_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read MICs for each antibiotic alone and in combination incubation->read_results calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_results->calc_fic interpretation Interpret FIC Index: Synergy, Additive, Antagonism, or Cross-Resistance calc_fic->interpretation

Caption: Workflow for a checkerboard assay to assess antibiotic interactions.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound as an ionophore involves the direct disruption of the bacterial cell membrane's ion gradient. This is a physical disruption rather than an interaction with a specific signaling pathway. The logical relationship for predicting cross-resistance is based on the principle that antibiotics with different mechanisms of action are less likely to exhibit cross-resistance.

Logical_Relationship cluster_this compound This compound cluster_other_antibiotics Other Antibiotic Classes cluster_resistance Resistance & Cross-Resistance This compound This compound (Ionophore) mechanism_ion Disrupts Cell Membrane Ion Gradient This compound->mechanism_ion resistance_ion Resistance to Ionophores mechanism_ion->resistance_ion beta_lactam β-Lactams mechanism_cw Inhibit Cell Wall Synthesis beta_lactam->mechanism_cw fluoroquinolone Fluoroquinolones mechanism_dna Inhibit DNA Replication fluoroquinolone->mechanism_dna macrolide Macrolides mechanism_ps Inhibit Protein Synthesis macrolide->mechanism_ps cross_resistance Cross-Resistance (Unlikely) mechanism_cw->cross_resistance mechanism_dna->cross_resistance mechanism_ps->cross_resistance resistance_ion->cross_resistance

Caption: Logical relationship of cross-resistance based on antibiotic mechanisms.

References

Indanomycin: A Comparative Analysis of Efficacy Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibiotic Indanomycin with commercially available antibiotics, focusing on their efficacy against Gram-positive bacteria. This document summarizes available data, details experimental protocols for assessing antibiotic efficacy, and visualizes key mechanisms and workflows to support research and drug development efforts.

Introduction to this compound

This compound, also known as antibiotic X-14547A, is an ionophore antibiotic produced by the bacterium Streptomyces antibioticus.[1][2][3] As an ionophore, it exhibits activity against Gram-positive bacteria by disrupting the normal transmembrane ion concentration gradient.[4] Beyond its antibacterial properties, this compound has also been noted for its antihypertensive and antitumour activities.[4]

Mechanism of Action: An Ionophoric Antibiotic

This compound's primary mechanism of antibacterial action is its function as an ionophore. Ionophores are lipid-soluble molecules that bind to ions and transport them across cell membranes. This transport disrupts the carefully maintained electrochemical gradients across the bacterial cell membrane, which are essential for vital cellular processes. The influx and efflux of ions in an uncontrolled manner leads to a collapse of the membrane potential, ultimately resulting in bacterial cell death. This compound is capable of complexing and transporting both divalent and monovalent metal cations.

Figure 1. Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Membrane_Outer Outer Leaflet Membrane_Inner Inner Leaflet Ions_In Low Ion Concentration Membrane_Inner->Ions_In Ion Release Ions_Out High Ion Concentration (e.g., K+, Na+) This compound This compound Ions_Out->this compound Binding Cell_Death Disruption of Cellular Processes & Cell Death Ions_In->Cell_Death Disrupted Ion Gradient Indanomycin_Ion_Complex This compound-Ion Complex Indanomycin_Ion_Complex->Membrane_Outer Transport across membrane

Caption: Figure 1. Mechanism of Action of this compound

Comparative Efficacy: this compound vs. Commercial Antibiotics

While literature confirms this compound's activity against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) data from publicly available, peer-reviewed studies for direct comparison is limited. To provide a framework for its potential efficacy, this section presents MIC data for commonly used commercial antibiotics against key Gram-positive pathogens. This allows for an indirect assessment of where this compound's activity might position it within the current antibiotic landscape.

The following tables summarize the MIC ranges for several classes of commercially available antibiotics against Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.

Table 1: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Staphylococcus aureus

AntibioticClassMIC Range (µg/mL)
VancomycinGlycopeptide0.5 - 2
DaptomycinLipopeptide0.25 - 1
LinezolidOxazolidinone0.5 - 4
PenicillinBeta-lactam0.06 - >256 (resistance is common)
OxacillinBeta-lactam0.12 - >256 (defines methicillin resistance)

Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Bacillus subtilis

AntibioticClassMIC Range (µg/mL)
VancomycinGlycopeptide0.12 - 1
DaptomycinLipopeptideNo standard interpretive criteria
LinezolidOxazolidinone1 - 4
PenicillinBeta-lactam0.015 - 0.5
CiprofloxacinFluoroquinolone0.12 - 1

Table 3: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Enterococcus faecalis

AntibioticClassMIC Range (µg/mL)
VancomycinGlycopeptide1 - >1024 (resistance is common)
DaptomycinLipopeptide1 - 8
LinezolidOxazolidinone1 - 4
AmpicillinBeta-lactam1 - 8
CiprofloxacinFluoroquinolone0.5 - 32

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The data presented for the commercial antibiotics is typically determined using standardized methods. The broth microdilution method is a common and reliable technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solution of the antibiotic to be tested

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of the antibiotic is prepared in the wells of a 96-well microtiter plate using MHB as the diluent.

    • The first well contains the highest concentration of the antibiotic, and subsequent wells contain progressively lower concentrations.

    • A growth control well (containing MHB and bacteria but no antibiotic) and a sterility control well (containing MHB only) are included.

  • Inoculum Preparation:

    • The test bacterium is grown in MHB to a turbidity equivalent to a 0.5 McFarland standard.

    • This bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

    • The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Interpretation of Results:

    • After incubation, the plate is examined for visible turbidity (bacterial growth).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Figure 2. Experimental Workflow for MIC Determination Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate_Plate Read_Results Examine for Turbidity Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Figure 2. Experimental Workflow for MIC Determination

Conclusion

This compound is an ionophore antibiotic with demonstrated activity against Gram-positive bacteria. Its mechanism of action, which involves the disruption of the bacterial cell membrane's ion gradient, is a well-established mode of antibacterial activity. While direct quantitative comparisons of this compound's efficacy with that of commercially available antibiotics are limited by the lack of publicly available MIC data, the information presented in this guide provides a valuable framework for its potential positioning. Further research to determine the specific MIC values of this compound against a broad panel of clinical isolates is warranted to fully elucidate its therapeutic potential. The standardized experimental protocols outlined here provide a clear methodology for conducting such comparative studies.

References

Navigating the Structural Maze: A Comparative Guide to the Structure-Activity Relationship of Indanomycin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indanomycin, a polyether ionophore antibiotic produced by Streptomyces species, has garnered significant attention for its potent activity against Gram-positive bacteria and its diverse therapeutic potential, including antihypertensive, antitumor, and antiparasitic properties.[1][2][3] Its complex architecture, featuring a unique indane ring system, a tetrahydropyran moiety, and a pyrrole-2-carbonyl group, presents a compelling scaffold for medicinal chemistry exploration. This guide provides a comparative analysis of the structural features influencing the biological activity of this compound and its analogs, drawing upon the broader understanding of polyether ionophore structure-activity relationships (SAR) in the absence of extensive direct comparative data on a series of this compound derivatives.

Unveiling the Ionophoric Mechanism of Action

The primary mechanism of action for this compound, like other polyether ionophores, is its ability to transport cations across biological membranes. This disruption of ion gradients, particularly Na+/K+, leads to osmotic instability and ultimately cell death in susceptible microorganisms. The key to this function lies in the molecule's ability to form a pseudo-cyclic conformation that chelates a cation in its polar core while presenting a lipophilic exterior to the cell membrane.

cluster_membrane Cell Membrane cluster_ionophore This compound-Cation Complex Lipid Bilayer Lipid Bilayer This compound This compound Cation Cation (e.g., K+) This compound->Cation Chelation Intracellular Intracellular Space This compound->Intracellular Transport Extracellular Extracellular Space Extracellular->this compound Binding

Caption: Ionophoric Action of this compound.

Comparative Analysis of Structural Features

Structural Moiety This compound Hypothetical Analog Modifications Expected Impact on Activity
Carboxylic Acid Group PresentEsterification, Amidation, ReductionCrucial for Activity. The carboxylate is essential for the proton-cation exchange mechanism. Masking or removing this group is expected to significantly decrease or abolish ionophoric and biological activity.
Pyrrole-2-carbonyl Group PresentSubstitution on the pyrrole ring, Replacement with other heterocyclesThe pyrrole moiety is a key feature. Modifications could influence binding affinity and specificity. Electron-withdrawing or donating groups on the pyrrole ring could modulate the electronic properties and impact activity.
Tetrahydropyran Ring PresentAlterations in stereochemistry, Introduction of substituentsThe stereochemistry of the hydroxyl and methyl groups on this ring is critical for the formation of the cation-binding cavity. Changes are likely to reduce activity.
Indane Ring System PresentModifications to the ethyl group, AromatizationThis lipophilic portion is crucial for membrane solubility. Increasing or decreasing lipophilicity through modifications to the alkyl substituents could affect the efficiency of membrane transport.
Polyene Side Chain PresentSaturation of double bonds, Alteration of chain lengthThe conformation of this chain contributes to the overall three-dimensional structure required for ion chelation. Changes in length or rigidity would likely impact the formation of the active conformation.

Experimental Protocols

The evaluation of this compound analogs would involve a series of standardized in vitro and in vivo assays to determine their biological activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

prep Prepare serial dilutions of this compound analog in a 96-well plate inoc Inoculate each well with a standardized bacterial suspension prep->inoc incub Incubate at 37°C for 18-24 hours inoc->incub read Read the plate to determine the lowest concentration with no visible growth (MIC) incub->read

Caption: Workflow for MIC Determination.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the this compound analog is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the analog that completely inhibits visible bacterial growth.

Ionophore Activity Assay (Ion-Selective Electrode)

This assay directly measures the ability of a compound to transport specific ions across an artificial membrane.

Protocol:

  • Membrane Preparation: A lipid bilayer is formed across an aperture separating two chambers (the "cis" and "trans" chambers) in a specialized apparatus.

  • Ion Gradient: A salt solution of the ion of interest (e.g., KCl) is added to the "cis" chamber to create an ion gradient.

  • Compound Addition: The this compound analog is added to the "cis" chamber.

  • Measurement: An ion-selective electrode placed in the "trans" chamber measures the change in ion concentration over time as the analog transports the ions across the membrane.

Logical Relationships in SAR

The structural modifications and their expected outcomes can be visualized as a logical flow.

start This compound Scaffold mod_cooh Modify Carboxylic Acid start->mod_cooh mod_pyrrole Modify Pyrrole Ring start->mod_pyrrole mod_lipo Modify Lipophilic Moieties (Indane, Polyene) start->mod_lipo loss_activity Loss of Ionophoric Activity mod_cooh->loss_activity altered_specificity Altered Cation Specificity / Activity mod_pyrrole->altered_specificity altered_pk Altered Pharmacokinetics / Membrane Permeability mod_lipo->altered_pk

Caption: Predicted SAR of this compound Analogs.

Conclusion

While a comprehensive library of this compound analogs with corresponding biological data remains to be fully explored in published literature, the established principles of polyether ionophore SAR provide a strong foundation for predicting the impact of structural modifications. The carboxylic acid is sacrosanct for activity, while the pyrrole and tetrahydropyran moieties are critical for defining the cation-binding pocket and specificity. The lipophilic indane and polyene components are key for membrane interaction and transport efficiency. Future research focused on the systematic synthesis and evaluation of this compound analogs will be invaluable in unlocking the full therapeutic potential of this fascinating natural product and in the rational design of novel ionophoric agents with improved potency and selectivity.

References

Validating the Target of Indanomycin in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indanomycin, a polyether ionophore antibiotic produced by Streptomyces species, has demonstrated activity against Gram-positive bacteria.[1][2] Its established mechanism of action is the disruption of the bacterial cell membrane's ion gradient, acting as a mobile carrier for cations.[1][2] This guide provides an objective comparison of modern experimental approaches to validate this target, presenting data from analogous ionophores and outlining detailed experimental protocols for robust target identification and validation.

Comparative Analysis of Target Validation Methods

Modern antibiotic discovery relies on a multifaceted approach to pinpoint a compound's precise mechanism of action. Here, we compare two powerful techniques: Bacterial Cytological Profiling (BCP) and Genomic Analysis of Resistant Mutants, using data from known ionophores as a benchmark for validating this compound's target.

Table 1: Comparison of Target Validation Methodologies

Method Principle Data Output Key Advantages Limitations
Bacterial Cytological Profiling (BCP) Quantitative analysis of antibiotic-induced morphological changes in bacterial cells using fluorescence microscopy.Morphological profiles (cell size, shape, DNA condensation, membrane integrity).Rapid (results within 2 hours), high-throughput, requires small compound amounts, can identify novel mechanisms of action.[3]Requires a curated database of profiles for known antibiotics for comparison.
Genomic Analysis of Resistant Mutants Whole-genome sequencing of mutants that have developed resistance to the antibiotic to identify mutations in the drug's target or related pathways.Identification of single nucleotide polymorphisms (SNPs) or insertions/deletions in specific genes.Provides direct genetic evidence for the drug's target or mechanism of resistance.Can be time-consuming, resistance may arise from off-target mutations (e.g., efflux pumps).

Bacterial Cytological Profiling (BCP): A Phenotypic Fingerprint

BCP provides a rapid and visually intuitive method to classify an antibiotic's mechanism of action by comparing the morphological changes it induces in bacteria to a library of profiles from well-characterized antibiotics.

Expected BCP Profile for an Ionophore like this compound

While a specific BCP for this compound is not publicly available, the profile of the well-characterized potassium ionophore valinomycin serves as an excellent proxy. Treatment of Bacillus subtilis with valinomycin results in a distinct cytological profile characterized by:

  • Nucleoid Relaxation: After 30 minutes of treatment, a noticeable decondensation of the bacterial chromosome is observed. This is considered a downstream effect of membrane depolarization.

  • Membrane Fluidity Changes: Valinomycin causes an immediate rigidification of the cell membrane.

  • No Direct Effect on Cell Wall Synthesis Machinery: The localization of proteins involved in cell wall synthesis, such as MraY, is not affected by valinomycin.

In contrast, antibiotics with different targets produce markedly different profiles. For example, the glycopeptide vancomycin , which inhibits cell wall synthesis, does not alter membrane fluidity or nucleoid condensation in the same manner. The dual-action antibiotic nisin , which binds to lipid II and forms pores, leads to clear nucleoid condensation due to leakage of intracellular contents.

Table 2: Comparative Bacterial Cytological Profiles

Parameter Valinomycin (Ionophore) Vancomycin (Cell Wall Synthesis Inhibitor) Nisin (Pore-former)
Nucleoid Morphology Relaxation/decondensation after 30 minNo significant changeCondensation after 10 min
Membrane Fluidity Immediate rigidificationNo effectDelayed rigidification
MraY Localization Not affectedNot affectedClustering of the protein

A BCP analysis of this compound would be expected to yield a profile similar to that of valinomycin, confirming its primary activity as an ionophore. Any significant deviations could suggest a secondary mechanism of action.

Experimental Workflow: Bacterial Cytological Profiling

The following diagram illustrates a typical workflow for BCP.

BCP_Workflow Bacterial Cytological Profiling Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis start Bacterial Culture Growth treatment Antibiotic Treatment (e.g., 5x MIC) start->treatment staining Fluorescent Staining (e.g., DAPI for DNA, Nile Red for Membrane) treatment->staining microscopy Fluorescence Microscopy staining->microscopy image_analysis Image Processing and Feature Extraction microscopy->image_analysis pca Principal Component Analysis (PCA) image_analysis->pca comparison Comparison to Reference Profiles pca->comparison moa Mechanism of Action Determination comparison->moa

Caption: A generalized workflow for Bacterial Cytological Profiling (BCP).

Detailed Experimental Protocol: Bacterial Cytological Profiling

This protocol is adapted from Wenzel et al. (2024) for Bacillus subtilis.

  • Bacterial Culture Preparation:

    • Grow B. subtilis to an optical density at 600 nm (OD600) of 0.3.

    • Treat the culture with the desired antibiotic (e.g., this compound at 5x the minimum inhibitory concentration [MIC]).

    • Take samples at specified time points (e.g., 10 and 30 minutes) post-treatment.

  • Fluorescent Staining:

    • Stain the bacterial cells with 0.5 µg/mL Nile red (for membranes) and 1 µg/mL DAPI (for DNA) for 5 minutes.

  • Microscopy:

    • Spot the stained samples onto 1.2% agarose pads.

    • Image immediately using a fluorescence microscope with appropriate filter sets for the chosen dyes.

  • Image Analysis:

    • Process the captured images using software such as ImageJ.

    • Quantify various morphological parameters, including cell length, width, area, and the intensity and distribution of the fluorescent signals for the nucleoid and membrane.

  • Data Interpretation:

    • Use statistical methods like Principal Component Analysis (PCA) to cluster the morphological data.

    • Compare the resulting profile of the test compound (this compound) with the profiles of reference antibiotics (e.g., valinomycin, vancomycin) to determine its mechanism of action.

Genomic Analysis of this compound-Resistant Mutants

The generation and sequencing of spontaneous resistant mutants is a powerful, unbiased method to identify a drug's target. Mutations that confer resistance are often found in the gene encoding the direct target of the antibiotic or in genes involved in pathways that can compensate for the drug's effects.

Expected Genomic Loci of Resistance to an Ionophore

For an ionophore like this compound, mutations conferring resistance would most likely be found in genes related to:

  • Membrane Composition and Homeostasis: Genes involved in the synthesis of membrane lipids or in the regulation of membrane potential and ion gradients.

  • Efflux Pumps: Upregulation or modification of efflux pumps that can actively remove the ionophore from the cell.

  • Cell Envelope Stress Responses: Genes that regulate the bacterial response to membrane damage.

Experimental Workflow: Genomic Analysis of Resistant Mutants

The following diagram outlines the workflow for identifying resistance mutations.

Genomic_Analysis_Workflow Genomic Analysis of Resistant Mutants Workflow cluster_generation Mutant Generation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis plating Plate high density of bacteria on agar with this compound (≥MIC) isolation Isolate resistant colonies plating->isolation dna_extraction Genomic DNA extraction (mutant and wild-type) isolation->dna_extraction wgs Whole Genome Sequencing (WGS) dna_extraction->wgs snp_calling Variant Calling (SNPs, indels) vs. wild-type wgs->snp_calling gene_annotation Identify affected genes snp_calling->gene_annotation pathway_analysis Pathway and functional analysis gene_annotation->pathway_analysis target_id Putative Target/Resistance Mechanism Identification pathway_analysis->target_id

Caption: Workflow for identifying resistance mutations via whole-genome sequencing.

Detailed Experimental Protocol: Genomic Analysis of Resistant Mutants
  • Generation of Resistant Mutants:

    • Grow a wild-type bacterial strain to mid-log phase.

    • Plate a high density of cells (e.g., 108-109 CFU) onto agar plates containing this compound at a concentration at or above the MIC.

    • Incubate until resistant colonies appear.

    • Isolate and purify individual resistant colonies.

  • Whole-Genome Sequencing:

    • Extract high-quality genomic DNA from both the resistant mutants and the parental wild-type strain.

    • Perform whole-genome sequencing using a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the mutant and wild-type strains to a reference genome.

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant mutants.

    • Annotate the identified mutations to determine the affected genes and their functions.

    • Analyze the mutated genes to identify pathways that are likely involved in resistance to this compound.

Conclusion

Validating the target of this compound in bacterial cells can be robustly achieved through a combination of modern techniques. Bacterial Cytological Profiling offers a rapid, high-throughput method to confirm its ionophore activity by comparing its phenotypic fingerprint to that of known ionophores like valinomycin. Concurrently, the genomic analysis of this compound-resistant mutants can provide direct genetic evidence of its interaction with the bacterial cell membrane and associated pathways. Together, these methods provide a comprehensive approach for confirming the mechanism of action of this compound and can be applied to its analogues to understand any potential differences in their antibacterial targets.

References

In Vivo Validation of Indanomycin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indanomycin, a polyether ionophore antibiotic produced by Streptomyces antibioticus, has demonstrated a range of biological activities in vitro, including antibacterial, antitumor, and antihypertensive properties. However, a comprehensive analysis of its therapeutic potential is hindered by a notable lack of specific in vivo validation studies. To provide a comparative perspective for researchers, this guide synthesizes the available preclinical data on a closely related and extensively studied polyether ionophore, Salinomycin, as a surrogate to illustrate the potential in vivo efficacy and mechanisms of action that could be explored for this compound. This guide will focus primarily on the anticancer potential, where the most robust comparative data exists for Salinomycin, and will also address the current void in the in vivo validation of this compound's antihypertensive effects.

Anticancer Potential: A Comparative Analysis with Salinomycin

Salinomycin has emerged as a promising anticancer agent, particularly for its ability to selectively target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis.[1][2] Numerous in vivo studies utilizing xenograft models have demonstrated its efficacy in inhibiting tumor growth across various cancer types.

Comparative Efficacy of Salinomycin in Preclinical Cancer Models

The following table summarizes key quantitative data from in vivo studies on Salinomycin, offering a benchmark for potential therapeutic outcomes that could be investigated for this compound.

Cancer TypeAnimal ModelTreatment RegimenKey FindingsReference
Breast CancerNOD/SCID mice with MCF-7 xenograftsSalinomycin in combination with paclitaxelAlmost complete eradication of tumors.[1]
Pancreatic CancerXenograft mice with human pancreatic cancerSalinomycin combined with gemcitabineMore effective elimination of engraftment than single agents.[1]
Colorectal CancerPatient-derived xenograft (PDX) model in NOD/SCID miceSalinomycin alone or in combination with FOLFOXSuperior antitumor activity compared to FOLFOX therapy alone.[3]
Prostate CancerNOD/SCID IL2Rγc mice with PC-3 xenograftsSalinomycin (5.0 μM)Significant decrease in excised xenograft size and >78% reduction in the ALDH-positive CSC population.
Feline Mammary TumorsFMTO-derived xenografts in miceSalinomycinSignificant decrease in tumor volumes.
Experimental Protocols for In Vivo Anticancer Studies

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols derived from studies on Salinomycin, which can serve as a template for designing in vivo validation studies for this compound.

1. Patient-Derived Xenograft (PDX) Model for Colorectal Cancer

  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.

  • Tumor Implantation: Primary tumor-initiating cells (TICs) isolated from human colorectal liver metastases or primary colon carcinoma are injected subcutaneously into the flanks of the mice.

  • Treatment Groups:

    • Vehicle control

    • Salinomycin monotherapy

    • FOLFOX regimen (5-fluorouracil, leucovorin, and oxaliplatin)

    • Combination of Salinomycin and FOLFOX

  • Administration: Treatment is initiated when tumors reach a palpable size. Dosing and schedule are determined based on preliminary toxicity studies.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis.

2. Human Prostate Cancer Xenograft Model

  • Animal Model: NOD/SCID IL2Rγc mice.

  • Cell Line: PC-3 human prostate cancer cells.

  • Tumor Implantation: PC-3 cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors are established, mice are treated with Salinomycin or a vehicle control.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

A key mechanism underlying the anticancer activity of Salinomycin is the inhibition of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in many cancers and plays a crucial role in the maintenance of cancer stem cells. Salinomycin is believed to interfere with this pathway by disrupting the phosphorylation of the LRP6 co-receptor, leading to the degradation of β-catenin and subsequent downregulation of its target genes involved in cell proliferation and survival.

Given the structural and functional similarities between Salinomycin and this compound as polyether ionophores, it is plausible that this compound may exert its anticancer effects through a similar mechanism. The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and the proposed mechanism of its inhibition by Salinomycin.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Axin Axin GSK3b GSK3β APC APC CK1 CK1 bCatenin_off β-catenin DestructionComplex Destruction Complex Proteasome Proteasome DestructionComplex->Proteasome Phosphorylation & Ubiquitination Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dvl Dvl LRP56->Dvl DestructionComplex_inhibit Destruction Complex Dvl->DestructionComplex_inhibit Inhibition bCatenin_on β-catenin TCF_LEF TCF/LEF Nucleus Nucleus bCatenin_on->Nucleus TargetGenes Target Gene Expression TCF_LEF->TargetGenes Salinomycin_Wnt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Salinomycin Salinomycin LRP56 LRP5/6 Salinomycin->LRP56 Inhibits Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Wnt->LRP56 DestructionComplex Destruction Complex bCatenin β-catenin bCatenin->DestructionComplex Proteasome Proteasome DestructionComplex->Proteasome Degradation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes No Activation Nucleus Nucleus Antihypertensive_Workflow start Start: In Vivo Antihypertensive Screening model Select Animal Model (e.g., Spontaneously Hypertensive Rats - SHR) start->model groups Establish Treatment Groups (Vehicle, this compound Doses, Positive Control) model->groups administer Administer Treatment (e.g., Oral Gavage, Intravenous) groups->administer monitor Monitor Blood Pressure (Tail-cuff or Telemetry) administer->monitor evaluate Evaluate Dose-Response Relationship monitor->evaluate mechanism Investigate Mechanism of Action (e.g., Vasodilation, Diuretic Effects) evaluate->mechanism toxicology Assess Potential Toxicity (Histopathology, Blood Chemistry) mechanism->toxicology conclusion Conclusion on Antihypertensive Potential toxicology->conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Indanomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Procedural Information for the Laboratory Professional

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Indanomycin, a potent ionophore antibiotic. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of this compound's properties is foundational to its safe handling. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₃₁H₄₃NO₄PubChem[1]
Molecular Weight 493.7 g/mol PubChem[1]
Purity >95% by HPLCBioaustralis[2]
Appearance SolidCayman Chemical[3]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.Bioaustralis[2], Cayman Chemical
Storage -20°C, long termBioaustralis
Stability ≥ 4 years at -20°CCayman Chemical

Hazard Identification and Toxicity

This compound is classified as a hazardous substance with significant acute toxicity. All personnel must be thoroughly familiar with its GHS classifications before handling.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, Oral Category 3DangerH301: Toxic if swallowed
Acute Toxicity, Dermal Category 3DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 3DangerH331: Toxic if inhaled

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory for all personnel handling this compound. The following diagram outlines the required PPE.

PPE_Protocol cluster_ppe Minimum Required PPE for this compound Handling Body Full-coverage Lab Coat Hands Double-gloved Nitrile Gloves Eyes Chemical Splash Goggles Face Face Shield (when splash hazard exists) Respiratory NIOSH-approved Respirator (for dusts/aerosols) Handling_Workflow start Start: Don PPE prep_area Prepare Designated Area (Fume Hood) start->prep_area weigh Weigh Solid this compound prep_area->weigh solubilize Solubilize in Appropriate Solvent weigh->solubilize use Perform Experiment solubilize->use decontaminate Decontaminate Work Area and Equipment use->decontaminate dispose Dispose of Waste decontaminate->dispose end End: Doff PPE dispose->end Disposal_Plan cluster_waste This compound Waste Streams Solid Contaminated Solids (Gloves, Tubes, etc.) Containerize Seal in Labeled Hazardous Waste Containers Solid->Containerize Liquid Contaminated Liquids (Solvents, Media, etc.) Liquid->Containerize Sharps Contaminated Sharps (Needles, Glassware) Sharps->Containerize Pickup Request Hazardous Waste Pickup Containerize->Pickup

References

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